(S)-N-Boc-(2'-Chlorophenyl)Glycine
Description
The exact mass of the compound (S)-N-Boc-(2'-Chlorophenyl)Glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (S)-N-Boc-(2'-Chlorophenyl)Glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-Boc-(2'-Chlorophenyl)Glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-6-4-5-7-9(8)14/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFJZGJBRMTXCE-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373533 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225918-60-5 | |
| Record name | (2S)-[(tert-Butoxycarbonyl)amino](2-chlorophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 225918-60-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (S)-N-Boc-(2'-Chlorophenyl)Glycine
Advanced Handling, Synthesis, and Application in Peptidomimetics
Executive Technical Summary
(S)-N-Boc-(2'-chlorophenyl)glycine (CAS: 313490-25-4) is a non-proteinogenic, chiral amino acid derivative critical to both medicinal chemistry and advanced peptide synthesis. Structurally, it features a glycine backbone substituted at the
While widely recognized as the upstream precursor to the antiplatelet drug Clopidogrel (Plavix) , its N-Boc protected form is specifically valued in drug discovery for introducing local rigidity and restricting rotational freedom in peptidomimetics. However, its benzylic
Physicochemical Profile
| Property | Specification |
| IUPAC Name | (2S)-acetic acid |
| CAS Number | 313490-25-4 (Boc-acid); 141196-60-3 (Free acid S-isomer) |
| Molecular Formula | |
| Molecular Weight | 285.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Chirality | (S)-Enantiomer (L-configuration) |
| Solubility | Soluble in DCM, MeOH, DMF, DMSO; Insoluble in Water |
| pKa (COOH) | ~3.5 (Lower than Phe due to electron-withdrawing Cl-phenyl) |
| Melting Point | 105–110 °C (Boc-derivative); ~186 °C (Free acid, dec.) |
Synthetic Architecture & Production
The synthesis of high-purity (S)-N-Boc-(2'-chlorophenyl)glycine presents a stereochemical challenge. Traditional Strecker synthesis yields a racemate. Modern industrial routes prioritize chemo-enzymatic resolution to ensure enantiopurity (>99% ee) before Boc-protection.
The Chemo-Enzymatic Route
The most robust pathway utilizes Leucine Dehydrogenase (LeuDH) or Penicillin G Acylase (PGA) for kinetic resolution. This avoids the yield loss associated with classical fractional crystallization.
Figure 1: Chemo-enzymatic workflow for generating enantiopure (S)-N-Boc-(2'-chlorophenyl)glycine, highlighting the critical resolution step.
Critical Handling: The Racemization Challenge
Expertise Insight: The most common failure mode when using phenylglycine derivatives in peptide synthesis is epimerization (loss of chirality).
Mechanism of Instability
Unlike Alanine or Leucine, the
During activation (coupling), the risk of oxazolone (azlactone) formation is high. If a base abstracts the
Figure 2: The oxazolone pathway. The benzylic acidity of phenylglycines accelerates this base-catalyzed racemization.
Mitigation Strategies
To maintain scientific integrity during synthesis, adhere to these rules:
-
Avoid Strong Bases: Never use DBU or high concentrations of DIEA during coupling.
-
Coupling Reagents: Use DIC/Oxyma or DIC/HOAt rather than HATU/DIPEA. HATU requires a base (DIPEA) to function, which immediately puts the chiral center at risk. Carbodiimide chemistries (DIC) can often proceed under neutral or slightly acidic conditions.
-
Pre-activation: Minimize the time the activated ester sits in solution before adding the amine nucleophile.
Experimental Protocols
Protocol A: Safe Boc-Protection of (S)-2-Chlorophenylglycine
Context: Converting the free acid (often purchased or resolved) to the Boc-protected building block without racemization.
Reagents: (S)-2-chlorophenylglycine (10 mmol),
-
Dissolution: Suspend 1.86 g of (S)-2-chlorophenylglycine in 10 mL water and 10 mL dioxane.
-
pH Control (Critical): Cool to 0°C. Slowly add 1M NaOH to adjust pH to 9.0–9.5 . Do not exceed pH 10, as high pH promotes racemization of phenylglycines.
-
Reaction: Add
(2.4 g) dropwise. Maintain pH ~9.0 by autotitration or careful manual addition of NaOH. -
Completion: Stir at RT for 12 hours.
-
Workup: Wash the basic solution with
(removes unreacted ). Acidify the aqueous layer carefully with cold 1M to pH 2-3. Avoid strong HCl which may cleave the Boc or induce racemization. -
Isolation: Extract immediately with Ethyl Acetate (3x), dry over
, and concentrate. Recrystallize from Hexane/EtOAc.
Protocol B: Chiral HPLC Purity Analysis
Context: Self-validating the enantiomeric excess (% ee) of your material.
-
Column: Chiralpak AD-H or OD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Strong absorption due to Cl-Phenyl ring).
-
Expected Retention: The (S)-enantiomer typically elutes later than the (R)-enantiomer on AD-H columns, but standards must be run to confirm.
-
Acceptance Criteria:
ee for pharmaceutical applications.
Applications in Drug Development[7]
Conformational Restriction
The ortho-chloro substituent creates a "molecular lock." In peptide chains, the steric clash between the Cl-atom and the carbonyl oxygen restricts the
-
Force peptides into
-turn conformations. -
Prevent proteolytic degradation (steric shielding of the amide bond).
Clopidogrel (Plavix) Synthesis
While the Boc-derivative is for peptides, the free acid methyl ester is the direct precursor to Clopidogrel. Researchers often use the Boc-derivative to synthesize "Clopidogrel-peptide conjugates" to target the drug to specific thrombi.
References
-
Santa Cruz Biotechnology. (2024). N-Boc-(2'-chlorophenyl)glycine Product Data Sheet. CAS 313490-25-4.[1][2] Link
-
Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2244-2247. Link
-
PubChem. (2024). Compound Summary for CID 2756779: N-Boc-(2'-Chlorophenyl)glycine. National Library of Medicine. Link
-
Wang, Y., et al. (2022).[4] "Development of a new chemo-enzymatic catalytic route for synthesis of (S)-2-chlorophenylglycine." Journal of Biotechnology, 358, 1-9. Link[4]
-
Al Toma, R.S., et al. (2015).[5][3] "Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products." Natural Product Reports, 32, 1207-1235.[6] Link
Sources
- 1. scbt.com [scbt.com]
- 2. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Development of a new chemo-enzymatic catalytic route for synthesis of (S)- 2-chlorophenylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 6. luxembourg-bio.com [luxembourg-bio.com]
Physical and chemical properties of N-Boc protected chlorophenylglycine
Topic: Physical and Chemical Properties of N-Boc Protected Chlorophenylglycine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Guide to Properties, Synthesis, and Application in Peptide Chemistry
Executive Summary
N-Boc-chlorophenylglycine (Boc-Cl-Phg-OH) represents a class of unnatural amino acids crucial for medicinal chemistry and peptide drug design. By introducing a chlorine substituent on the phenyl ring of phenylglycine, researchers can modulate lipophilicity, steric bulk, and electronic properties of bioactive peptides. However, the benzylic hydrogen at the
Chemical Identity & Stereochemistry
The position of the chlorine atom (ortho, meta, or para) significantly influences the steric environment and electronic properties of the amino acid.
Isomeric Classifications
| Common Name | IUPAC Name | CAS Number (N-Boc) | CAS Number (Free Acid) | Molecular Weight |
| N-Boc-2-Cl-Phg-OH | 2-((tert-butoxycarbonyl)amino)-2-(2-chlorophenyl)acetic acid | 313490-25-4 | 88744-36-9 | 285.72 g/mol |
| N-Boc-3-Cl-Phg-OH | 2-((tert-butoxycarbonyl)amino)-2-(3-chlorophenyl)acetic acid | Not widely listed | Varies | 285.72 g/mol |
| N-Boc-4-Cl-Phg-OH | 2-((tert-butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid | 209525-73-5 | 6212-33-5 | 285.72 g/mol |
Note on Stereochemistry: These compounds possess a single chiral center at the
Physical & Chemical Properties[1][2][3][4][5][6][7][8][9]
Physicochemical Data
While the free acid forms of chlorophenylglycine typically melt between 220–230°C, the N-Boc protected derivatives exhibit lower melting points and distinct solubility profiles.
| Property | Description / Value | Notes |
| Appearance | White to off-white powder or crystalline solid | Often isolated as a foam if not recrystallized. |
| Melting Point | Typically 86–110°C (Isomer dependent) | N-Boc-4-Cl-Phg-OH often melts lower than the free acid due to disrupted lattice energy. |
| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOAc) | Poorly soluble in water; soluble in alkaline aqueous solutions (as carboxylate salt). |
| pKa (COOH) | ~3.4 (Predicted) | The electron-withdrawing Cl group slightly increases acidity compared to Phenylglycine. |
| Optical Rotation | Critical: Must be determined in-house; highly sensitive to racemization. |
Stability Profile
-
Acid Sensitivity: The tert-butoxycarbonyl (Boc) group is acid-labile. Cleavage occurs rapidly in 50% TFA/DCM or 4M HCl/Dioxane.
-
Base Sensitivity (Racemization): The
-proton is benzylic and electron-poor due to the adjacent phenyl ring and carbonyl group. Basic conditions (especially with strong bases like TEA) facilitate proton abstraction, leading to an enolate intermediate and subsequent racemization.
Synthesis Protocol: Boc-Protection
Objective: Synthesis of N-Boc-4-chlorophenylglycine from 4-chlorophenylglycine. Scale: 10 mmol basis.
Reagents[3][7][10]
-
(±)-4-Chlorophenylglycine (or enantiopure starting material)[1]
-
Di-tert-butyl dicarbonate (
) -
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) -
1,4-Dioxane and Water (1:1 mixture)
Step-by-Step Procedure
-
Dissolution: In a 100 mL round-bottom flask, suspend 10 mmol of 4-chlorophenylglycine in 15 mL of water.
-
Basification: Add 20 mL of 1N NaOH (or 2.5 eq
) to dissolve the amino acid and adjust pH to ~10. Cool to 0°C. -
Addition: Dissolve 11 mmol (1.1 eq) of
in 15 mL of 1,4-dioxane. Add this solution dropwise to the reaction mixture over 30 minutes. -
Reaction: Remove ice bath and stir at room temperature (20–25°C) for 12–18 hours. Monitor by TLC (ninhydrin stain should be negative for free amine).
-
Work-up:
-
Evaporate dioxane under reduced pressure.
-
Dilute the remaining aqueous layer with 20 mL water.
-
Wash with
( ) to remove unreacted . -
Acidify the aqueous phase carefully with 1N HCl or
to pH 2–3 at 0°C. Note: Precipitation of the product usually occurs here.
-
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (
). -
Drying: Wash combined organics with brine, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from EtOAc/Hexanes if necessary to obtain a white solid.
Synthesis Workflow Diagram
Figure 1: Standard workflow for Boc-protection of chlorophenylglycine.
Critical Application Note: Minimizing Racemization
The most significant challenge when working with N-Boc-chlorophenylglycine in Solid Phase Peptide Synthesis (SPPS) is racemization .
Mechanism of Racemization
During the activation step (using reagents like HATU, HBTU, or DIC), the carboxylic acid is converted to an active ester. The acidity of the
Recommended Coupling Conditions
To maintain chiral purity, follow these "Safe Coupling" rules:
-
Base Selection: Avoid strong, unhindered bases. Use 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) instead of DIEA/TEA.
-
Activation Method: Use DIC/HOBt (carbodiimide method) which is essentially base-free, or HATU/Collidine .
-
Pre-activation: Minimize pre-activation time. Add the amino acid to the resin immediately after mixing with the coupling reagent.
Racemization Pathway Diagram
Figure 2: Mechanism of base-catalyzed racemization in phenylglycine derivatives.
Safety & Handling
-
Hazards: N-Boc-chlorophenylglycines are generally classified as Irritants (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C in a tightly sealed container. Moisture sensitive (hydrolysis of Boc group over long periods).
-
Disposal: Dispose of as hazardous organic chemical waste.
References
-
Sigma-Aldrich. (±)-4-Chlorophenylglycine Product Specification. CAS 6212-33-5.[1] Link
-
ChemicalBook. N-Boc-4-chlorophenylglycine Properties and CAS Data. CAS 209525-73-5.[2][3][4] Link
-
Liang, C., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters. Link
-
Carpino, L. A., et al. (1996). "Peptide Coupling in the Presence of Highly Hindered Tertiary Amines." Journal of Organic Chemistry. Link
-
PubChem. N-Boc-(2'-Chlorophenyl)glycine Compound Summary. CAS 313490-25-4.[5][6][7] Link
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. 569343-09-5,9,9-Dimethyl-9H-fluorene-2-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. echemi.com [echemi.com]
- 4. 209525-73-5 N-BOC-2-(4-CHLOROPHENYL)-DL-GLYCINE [chemsigma.com]
- 5. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 313490-25-4 Name: substance-name-is-not-available [xixisys.com]
(S)-N-Boc-(2'-Chlorophenyl)Glycine: A Sterically Demanding Chiral Scaffold
Technical Whitepaper for Medicinal Chemistry & Process Development
Executive Summary
(S)-N-Boc-(2'-Chlorophenyl)glycine (CAS: 313490-25-4) represents a high-value chiral building block, distinguished by its steric bulk and electronic orthogonality . While the free amino acid core is the industrial precursor to the blockbuster antithrombotic Clopidogrel (Plavix) , the N-Boc protected derivative serves a distinct role in discovery chemistry. It is utilized primarily to introduce conformational constraints in peptidomimetics and to synthesize Clopidogrel analogs for structure-activity relationship (SAR) studies.
This guide details the technical handling, synthesis, and application of this scaffold, with a specific focus on overcoming the steric hindrance imposed by the 2-chloro substituent during peptide coupling—a frequent failure point in standard protocols.
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-2-(2-chlorophenyl)acetic acid |
| CAS Number | 313490-25-4 (S-isomer) |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Chirality | (S)-Enantiomer (L-configuration) |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥98.0% (HPLC), ≥99% ee (Chiral HPLC) |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in water |
Synthesis & Manufacturing Workflow
The synthesis of (S)-N-Boc-(2'-Chlorophenyl)glycine requires a robust resolution strategy, as the 2-chlorophenyl moiety introduces significant steric challenges for asymmetric induction. The industrial standard relies on a Chemo-Enzymatic Route to ensure high enantiomeric excess (% ee).
3.1 Production Pathway
-
Strecker Synthesis: 2-Chlorobenzaldehyde is converted to the racemic amino nitrile, followed by hydrolysis to racemic 2-chlorophenylglycine.
-
Enzymatic Resolution (The Critical Step): The racemate is N-phenylacetylated and subjected to Penicillin G Acylase (PGA) . PGA selectively hydrolyzes the (S)-enantiomer's amide bond, releasing free (S)-2-chlorophenylglycine while leaving the (R)-amide intact.
-
Boc-Protection: The resolved (S)-amino acid is protected using Di-tert-butyl dicarbonate ((Boc)₂O) under Schotten-Baumann conditions.
Figure 1: Chemo-enzymatic synthesis pathway ensuring >99% optical purity.
Technical Challenges: The "Ortho-Chloro" Effect
The 2-chloro substituent is not merely a lipophilic handle; it exerts a profound steric and electronic influence on the reactivity of the glycine alpha-carbon.
-
Steric Hindrance: The chlorine atom at the ortho position creates a "molecular wall," significantly retarding nucleophilic attack at the carbonyl carbon during coupling reactions. Standard EDC/NHS couplings often stall or result in low yields.
-
Racemization Risk: Phenylglycine derivatives are notoriously prone to racemization because the benzylic alpha-proton is relatively acidic. The electron-withdrawing nature of the 2-chlorophenyl ring further acidifies this proton.
Experimental Protocols
Protocol A: High-Efficiency Peptide Coupling (HATU Method)
Rationale: Due to the steric hindrance described above, powerful coupling reagents like HATU or COMU are required to drive the reaction to completion before racemization can occur.
Reagents:
-
(S)-N-Boc-(2'-Cl)Phg-OH (1.0 equiv)
-
Amine Partner (1.1 equiv)
-
HATU (1.1 equiv)[4]
-
HOAt (1.1 equiv) - Crucial additive to suppress racemization
-
DIPEA (2.5 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Activation: Dissolve (S)-N-Boc-(2'-Cl)Phg-OH (1.0 mmol) and HATU (380 mg, 1.0 mmol) in anhydrous DMF (5 mL) under nitrogen.
-
Base Addition: Cool to 0°C. Add DIPEA (435 µL, 2.5 mmol) dropwise. Stir for exactly 5 minutes. Note: Do not pre-activate for >10 minutes to minimize racemization.
-
Coupling: Add the amine partner (1.1 mmol) and HOAt (150 mg, 1.1 mmol).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DIPEA), sat. NaHCO₃, and brine. Dry over Na₂SO₄.
Protocol B: Boc-Deprotection (Acidolysis)
Rationale: The 2-Cl group does not interfere with standard Boc removal, but the resulting free amine is less nucleophilic than standard amino acids due to the steric environment.
Step-by-Step:
-
Dissolve the substrate in DCM (10 mL/g).
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.
-
Add Triisopropylsilane (TIPS) (2.5% v/v) as a scavenger if the molecule contains electron-rich aromatic residues (e.g., Trp, Tyr) to prevent tert-butyl cation alkylation.
-
Stir at RT for 1–2 hours.
-
Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.
Applications in Drug Discovery
6.1 Peptidomimetics & Conformational Locking
In peptide chains, the (2'-Cl)Phg residue restricts rotation around the N-Cα and Cα-C(=O) bonds (phi and psi angles). This is used to:
-
Stabilize
-turn secondary structures. -
Increase proteolytic stability (non-natural amino acids are poor substrates for proteases).
-
Enhance lipophilicity for membrane permeability.
6.2 Clopidogrel Analogs
While Clopidogrel itself uses the methyl ester, the Boc-protected acid is used to synthesize amide-linked analogs or to attach the Clopidogrel pharmacophore to delivery vectors (e.g., antibody-drug conjugates).
Figure 2: Diverse utility of the scaffold in modern drug discovery.
Quality Control & Storage
-
Chiral Purity: Must be assessed using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) using Hexane/IPA mobile phases.
-
Storage: Store at +2°C to +8°C. Protect from moisture. The Boc group is stable, but the compound should be kept in a desiccator.
References
-
PubChem. "N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4".[4] National Library of Medicine. Link
-
Santa Cruz Biotechnology. "N-Boc-(2′-chlorophenyl)glycine (CAS 313490-25-4)".[5] SCBT Product Catalog. Link[4][5]
-
Google Patents. "Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate". CN101864464B. Link
-
El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 2011. (Contextual citation for HATU/HOAt protocols). Link
-
ChemRxiv. "Stirring Peptide Synthesis to a New Level of Efficiency". ChemRxiv Preprints. (Contextual citation for steric hindrance in SPPS). Link
Sources
- 1. (S)-N-Boc-(2'-chlorophenyl)glycine,225918-60-5 [rovathin.com]
- 2. CN101864464B - Chemical-enzyme method for preparing (S)-2-chlorophenyl glycine methyl ester clopidogrel chiral intermediate - Google Patents [patents.google.com]
- 3. CN103172527A - Method for preparing clopidogrel synthetic intermediate-L-2-chlorophenylglycine methyl ester - Google Patents [patents.google.com]
- 4. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Expanding the Druggable Space: Mechanism of Action of Unnatural Amino Acids in Drug Design
Executive Summary
The incorporation of Unnatural Amino Acids (UAAs)—also referred to as non-canonical amino acids (ncAAs)—represents a paradigm shift in medicinal chemistry.[1] By expanding the genetic code beyond the standard 20 building blocks, researchers can engineer proteins and peptides with properties previously unattainable: absolute proteolytic resistance, "locked" bioactive conformations, and bio-orthogonal conjugation handles. This guide dissects the molecular mechanisms by which UAAs enhance pharmacodynamics (PD) and pharmacokinetics (PK), providing actionable protocols for their integration into drug discovery pipelines.
Pharmacodynamic Mechanisms: The "Lock" and "Warhead"
The primary failure mode of peptide therapeutics is the entropic penalty of binding. Flexible peptides must lose degrees of freedom to bind their target. UAAs solve this by pre-organizing the molecule into its bioactive state.
Conformational Constraint (The "Thorpe-Ingold" Effect)
Mechanism: The incorporation of
-
Effect: This forces the peptide backbone into helical (
-helix or -helix) or turn conformations. -
Therapeutic Gain: By "locking" the peptide in its active shape, the entropic cost of binding is paid during synthesis, not during binding. This can increase receptor affinity by orders of magnitude (e.g., in GLP-1 analogs).
Covalent Warheads
Mechanism: Standard amino acids (Cys, Lys, Ser) react reversibly or with low specificity. UAAs allow the introduction of electrophilic "warheads" that form irreversible covalent bonds with target proteins.
-
Example: p-fluorosulfonyl-L-phenylalanine (FSY) .
-
Action: FSY reacts with distal lysine or tyrosine residues on a target protein (via Sulfur-Fluoride Exchange, SuFEx), permanently silencing the target even if the residence time of the non-covalent interaction is short.
Pharmacokinetic Mechanisms: The "Shield"
Native peptides are rapidly degraded by proteases (trypsin, chymotrypsin, DPP-4). UAAs provide a molecular shield against enzymatic hydrolysis.
Proteolytic Shielding via N-Methylation
Mechanism: The introduction of N-methyl amino acids (e.g., N-methylglycine/Sarcosine) eliminates the amide proton (
-
Steric Clash: The methyl group creates a steric clash that prevents the peptide bond from fitting into the catalytic pocket of enzymes like peptidases.
-
Permeability: N-methylation also disrupts solvation shells (reducing the energy required to desolvate the peptide), thereby improving membrane permeability and oral bioavailability (e.g., Cyclosporine A).
Visualization of Proteolytic Shielding
The following diagram illustrates how N-methylation prevents protease docking.
Figure 1: Mechanism of proteolytic resistance via N-methylation. The steric bulk of the methyl group prevents the protease from accessing the scissile bond.
Bio-orthogonal Utility: The "Handle" (ADCs)
Antibody-Drug Conjugates (ADCs) often suffer from heterogeneity when drugs are conjugated to random Cysteine or Lysine residues.[2] UAAs enable site-specific conjugation .[2][3]
The Click Chemistry Handle
Mechanism: A UAA containing an azide or alkyne side chain (e.g., p-azidophenylalanine ) is incorporated at a precise location on the antibody surface.
-
Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) allows the payload (toxin) to be attached without copper catalysts, which are toxic to cells.
-
Result: Homogeneous DAR (Drug-to-Antibody Ratio), improved stability, and reduced off-target toxicity.
Technical Protocols
Integrating UAAs requires specific workflows depending on whether the molecule is synthesized chemically (SPPS) or biologically (GCE).
Protocol A: Genetic Code Expansion (Amber Suppression)
For producing full-length proteins (e.g., Antibodies) with UAAs.
Prerequisites:
-
Host organism (e.g., E. coli BL21 or CHO cells).
-
Orthogonal Pair: A tRNA/aaRS pair (e.g., MjTyrRS/tRNA
) that recognizes the UAA but not standard amino acids.[4][5] -
Plasmid with the Target Gene containing an Amber Stop Codon (TAG) at the desired site.
Step-by-Step Workflow:
-
Design: Mutate the codon of interest in your target gene to TAG (Amber) using site-directed mutagenesis.
-
Transformation: Co-transform the host cells with:
-
Induction: Grow cells to OD
~0.5. Add the UAA (dissolved in alkaline solution) to the media (typically 1mM final concentration). -
Expression: Induce protein expression (e.g., IPTG). The orthogonal aaRS charges the orthogonal tRNA with the UAA.
-
Translation: The ribosome pauses at the TAG codon. The orthogonal tRNA inserts the UAA, suppressing termination.[4]
-
Purification: Purify via affinity tag (His/Strep).
-
Validation: CRITICAL: Confirm UAA incorporation via Intact Mass Spectrometry (MS). Look for the mass shift corresponding to the UAA.
Protocol B: Solid Phase Peptide Synthesis (SPPS) with UAAs
For producing short peptides (e.g., Macrocycles).
Challenge: UAAs often have bulky side chains (e.g., Aib, N-Me-AA) that make coupling difficult. Optimized Conditions:
-
Resin: Use low-loading resins (0.2–0.4 mmol/g) to reduce aggregation.
-
Coupling Reagent: Replace standard HBTU with HATU or HOAt/DIC . These are more powerful activating agents.
-
Double Coupling: Perform the coupling reaction twice for sterically hindered UAAs (2 x 1 hour).
-
Monitoring: Use the Chloranil test (for secondary amines like Proline or N-methyl AAs) instead of the Kaiser test to monitor completion.
Visualization of Genetic Code Expansion
The following diagram details the biological logic gate used to trick the ribosome into accepting a synthetic building block.
Figure 2: Genetic Code Expansion logic. The orthogonal aaRS charges the tRNA with the UAA, which then decodes the Amber stop codon.[4]
Comparative Data: Natural vs. Unnatural Variants[7]
The table below summarizes the functional gains observed in key therapeutic classes when UAAs are employed.
| Therapeutic Class | Natural Residue | UAA Substitution | Mechanism of Action | Outcome |
| Opioid Agonist | Gly-Phe (Flexible) | Sarcosine (N-Me-Gly) | Proteolytic Shielding | Increased metabolic half-life (e.g., TAPS analog) [1]. |
| GLP-1 Analog | Ala (Helix breaker) | Aib ( | Conformational Constraint | Stabilization of |
| ADC Linker | Cysteine (Thiol) | p-Acetylphenylalanine | Bio-orthogonal Oxime Ligation | Site-specific conjugation; Homogeneous DAR = 2 [3]. |
| Macrocycle | Linear backbone | Olefinic AA | Ring-Closing Metathesis (Stapling) | Forces bioactive structure; improves cell permeability [4]. |
References
-
Gajanan K. Rathod, et al. (2025).[6] Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available at: [Link]
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. PNAS. Available at: [Link]
-
RSC Publishing . (2021). Reprogramming natural proteins using unnatural amino acids. Available at: [Link]
Sources
- 1. Genetic Code Expansion: Recent Developments and Emerging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of site-specific antibody-drug conjugates using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural amino acids in novel antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Engineering the Expanded Genetic Code: A Technical Guide to ncAA Discovery, Synthesis, and Therapeutic Application
Executive Summary
The incorporation of non-canonical amino acids (ncAAs) has transitioned from academic curiosity to a cornerstone of modern therapeutic design. By expanding the genetic code beyond the standard 20 amino acids, we unlock novel chemical functionalities—bio-orthogonal handles, post-translational modification mimics, and photo-crosslinkers—directly within the proteome.
This guide moves beyond basic theory to provide a rigorous, field-validated workflow for the discovery, synthesis, and application of ncAAs. We focus specifically on the Pyrrolysyl-tRNA synthetase (PylRS) system, the gold standard for orthogonality in both bacterial and mammalian hosts, and its application in generating site-specific Antibody-Drug Conjugates (ADCs).
Part 1: Computational Design & Rational Discovery
Before wet-lab evolution, rational design narrows the search space for orthogonal synthetase variants. The goal is to remodel the active site of the PylRS to accommodate the steric and electrostatic properties of the target ncAA while rejecting canonical amino acids.
In Silico Active Site Remodeling
The Methanosarcina barkeri (Mb) or Methanosarcina mazei (Mm) PylRS active site is hydrophobic and relatively spacious. To accept a novel ncAA, we employ computational mutagenesis.
-
Toolchain: Rosetta enzdes (Enzyme Design) or PyMOL with FoldX.
-
Target Residues: For PylRS, the "gatekeeper" residues typically targeted for randomization are Y306, L309, C348, Y384, and W417 (numbering based on MbPylRS).
-
Workflow:
-
Docking: Dock the target ncAA conformer into the wild-type PylRS crystal structure (e.g., PDB: 2Q7H).
-
Repacking: Use Rosetta to repack side chains within a 5Å shell of the ligand.
-
Scoring: Filter designs based on binding energy (
) and shape complementarity.
-
Expert Insight: Do not rely solely on binding energy. Visual inspection of the "lock-and-key" fit is critical. If the ncAA requires a hydrogen bond for orientation, ensure a donor/acceptor is introduced (e.g., mutating L309 to S or T).
Part 2: Chemical Synthesis of p-Azido-L-phenylalanine (pAzF)
For this guide, we focus on pAzF , a versatile ncAA for "click" chemistry (CuAAC or SPAAC). While commercial sources exist, in-house synthesis ensures purity and scalability. We present a robust, chromatography-free protocol adapted from recent optimizations.
Synthesis Protocol
Objective: Synthesize pAzF from L-phenylalanine. Safety: Sodium azide is toxic and potentially explosive. Use a blast shield and avoid metal spatulas.
| Step | Reagents | Conditions | Critical Mechanism |
| 1. Iodination | L-Phe, | Reflux, 4h | Electrophilic aromatic substitution to yield 4-iodo-L-phenylalanine. |
| 2. Protection | RT, 12h | N-terminal protection prevents side reactions during azidation. | |
| 3. Azidation | 90°C, Argon | Copper-catalyzed coupling. L-Proline acts as the ligand for Cu(I) to displace Iodide. | |
| 4. Deprotection | 4M HCl in Dioxane | RT, 2h | Removal of Boc group to yield free amino acid. |
| 5. Purification | Ethanol/Water | Recrystallization | Self-Validating Step: Product precipitates as off-white solid; impurities remain in mother liquor. |
QC Criteria:
- H-NMR: Confirm aromatic doublet shift and absence of Boc peaks (1.4 ppm).
-
IR Spectroscopy: Strong azide stretch at
.
Part 3: Genetic Code Expansion (GCE) Implementation
This is the core "Application" phase. We must evolve the PylRS to specifically charge the tRNA
Directed Evolution Workflow
We utilize a dual-selection system to enforce both activity (positive selection) and orthogonality (negative selection).
The Selection Circuit[1][2]
-
Positive Selection Plasmid (pRep): Encodes Chloramphenicol Acetyltransferase (CAT) with an amber stop codon (TAG) at a permissive site (e.g., D112TAG).
-
Negative Selection Plasmid (pNeg): Encodes the toxic Barnase gene with multiple amber codons.
Step-by-Step Evolution Protocol
-
Library Generation: Create a PylRS library (
diversity) via NNK randomization of the 5 active site residues identified in Part 1. Transform into E. coli DH10B containing pRep. -
Positive Round 1 (Activity):
-
Negative Round 1 (Orthogonality):
-
Isolate plasmid DNA from survivors. Transform into cells containing pNeg.
-
Plate on LB-Agar + No ncAA .
-
Mechanism:[2][3][4][5][] If the PylRS charges a natural amino acid, the suppressor tRNA translates the toxic Barnase, killing the cell. Survivors are those that are inactive in the absence of pAzF.
-
-
Iterative Cycling: Perform 3 rounds of Positive/Negative selection, increasing Cm concentration (up to 100
g/mL) to drive catalytic efficiency.
Visualization: Directed Evolution Cycle
Figure 1: The "Ping-Pong" selection cycle. Positive selection ensures the enzyme works; negative selection ensures it only works with the ncAA.
Part 4: Characterization & Quality Control
Before therapeutic application, the system must be validated for fidelity.
Mass Spectrometry Validation
A simple SDS-PAGE shift is insufficient. You must prove the mass corresponds exactly to the ncAA incorporation.
-
Protocol: Express a model protein (e.g., GFP-TAG or Ubiquitin-TAG) in the presence of the evolved PylRS/tRNA pair and pAzF.
-
Intact Protein MS:
-
Deconvolute the ESI-MS spectrum.
-
Pass Criteria: Observed Mass = Theoretical Mass (WT) - Mass(Phe) + Mass(pAzF).
-
Fail Criteria: Presence of peaks corresponding to Phe, Tyr, or Trp incorporation (indicates "leaky" synthetase).
-
Part 5: Case Study – Site-Specific Antibody-Drug Conjugates (ADCs)
The ultimate utility of pAzF is in creating homogeneous ADCs, avoiding the heterogeneity of lysine/cysteine conjugation.
The Workflow
We target the Her2 receptor (Trastuzumab backbone).
-
Genetic Construction: Introduce the TAG codon at position A114 (Heavy Chain, CH1 domain). This site is solvent-exposed but structurally non-perturbing.
-
Expression: Co-transfect CHO or HEK293 cells with:
-
Antibody Light Chain / Heavy Chain (A114TAG) plasmids.
-
PylRS/tRNA
plasmid (mammalian optimized). -
Supplement media with 0.5 mM pAzF.
-
-
Conjugation (SPAAC):
-
Purify the mAb containing pAzF.
-
React with DBCO-MMAE (Dibenzocyclooctyne-linked Auristatin).
-
Reaction: Strain-Promoted Azide-Alkyne Cycloaddition (Copper-free).[7]
-
Time: 4 hours at Room Temp.
-
Visualization: ADC Conjugation Pathway
Figure 2: Workflow for generating site-specific ADCs using genetic code expansion and click chemistry.
References
-
Wang, L., Brock, A., Herberich, B., & Schultz, P. G. (2001). Expanding the genetic code of Escherichia coli. Science, 292(5516), 498-500. Link
-
Chin, J. W. (2017). Expanding and reprogramming the genetic code. Nature, 550(7674), 53-60. Link
-
Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences, 109(40), 16101-16106.[8] Link[8]
-
Dunkelmann, D. L., et al. (2024). Adding α,α-disubstituted and β-linked monomers to the genetic code of an organism.[9] Nature, 625, 603–610.[9] Link
-
Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Link
Sources
- 1. Expanded genetic code - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Site-selective modification strategies in antibody–drug conjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00310G [pubs.rsc.org]
- 4. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. A general approach to site-specific antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Expanding Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemical Precision: The Critical Role of Chiral Amino Acids in Modern Pharmacotherapy
Executive Summary: The Chirality Imperative
The "Chirality Crisis" precipitated by the thalidomide tragedy fundamentally altered the regulatory landscape of pharmaceutical development. Today, the FDA’s 1992 policy statement on stereoisomeric drugs mandates rigorous characterization of enantiomers. Chiral amino acids serve as the foundational "chiral pool" for the industry, acting not merely as building blocks for peptide therapeutics but as versatile organocatalysts and chiral auxiliaries that enable the synthesis of complex small molecules.
This technical guide dissects the tripartite role of chiral amino acids: Mechanistic Enablers in asymmetric synthesis, Stability Enhancers in peptide drug design, and Analytical Standards in quality control.
Module 1: Strategic Synthesis – The Proline Enamine Cycle
While transition metal catalysis (e.g., Sharpless, Noyori) dominated the late 20th century, the emergence of proline-mediated organocatalysis represented a paradigm shift toward "green" asymmetric synthesis. Proline is unique among amino acids; its secondary amine structure allows it to function as a "micro-aldolase" enzyme mimic.
Mechanistic Insight: Enamine Activation
Unlike primary amino acids, L-proline reacts with carbonyl compounds to form a nucleophilic enamine intermediate rather than a Schiff base. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), facilitating reaction with electrophiles (e.g., aldehydes) with high stereocontrol.[1]
Why this matters: This method avoids toxic heavy metals and allows for the synthesis of chiral drugs (e.g., ACE inhibitors) under mild conditions.
Visualization: The Proline Catalytic Cycle
The following diagram illustrates the catalytic cycle where L-Proline activates a ketone donor via enamine formation, directing the electrophilic attack to a specific face of the molecule.
Figure 1: The L-Proline organocatalytic cycle showing the enamine activation pathway responsible for high enantioselectivity in aldol reactions.
Module 2: Peptide Therapeutics & The Racemization Challenge[2]
In Solid Phase Peptide Synthesis (SPPS), the integrity of the chiral center is paramount. A recurring failure mode in drug development is the inadvertent racemization of sensitive residues (specifically Cysteine and Histidine) during the coupling phase.
The Oxazolone Mechanism
Racemization typically occurs via the formation of an oxazolone (azlactone) intermediate. When the carboxyl group of an amino acid is activated (e.g., by HBTU or HATU), the carbonyl oxygen of the preceding amide bond can attack the activated center, forming a five-membered ring. This ring allows the alpha-proton to be easily abstracted by base (e.g., DIEA), leading to a planar intermediate that destroys chirality.
Expert Insight: To mitigate this, use "racemization-suppressing" additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure, which react with the activated ester faster than the oxazolone can form.
Figure 2: The Oxazolone pathway, the primary mechanism of racemization during peptide coupling, highlighting the critical deprotonation step.
D-Amino Acids: Engineering Proteolytic Stability
Native L-peptides have poor pharmacokinetic profiles due to rapid degradation by endogenous proteases.[2] Incorporating D-amino acids (the "Retro-Inverso" strategy) alters the backbone topology, rendering the peptide unrecognizable to enzymes like trypsin or chymotrypsin.
Data Comparison: Proteolytic Stability The table below summarizes the half-life extension observed when substituting key residues with D-amino acids in a model therapeutic peptide.
| Peptide Variant | Sequence Modification | Serum Half-Life (t1/2) | Protease Susceptibility |
| Native (L) | Ala-Gly-Phe-Leu | ~ 15 minutes | High (Chymotrypsin/Pepsin) |
| Single D-Sub | Ala-Gly-D-Phe -Leu | ~ 120 minutes | Moderate |
| Retro-Inverso | D-Leu-D-Phe-D-Gly-D-Ala | > 24 hours | Negligible |
| N-Methylated | Ala-Gly-(N-Me)Phe-Leu | ~ 180 minutes | Low |
Module 3: Analytical Validation – Marfey’s Method[5]
Validating the chiral purity of amino acid starting materials is a critical quality attribute (CQA). While chiral HPLC columns are effective, they are expensive and specific to certain analytes. Marfey’s Method provides a robust, universal alternative using derivatization.
The Protocol
Marfey’s reagent (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the amino acid to form a diastereomer.[3] Because the reagent itself is chiral (L-form), the reaction with a racemate yields two diastereomers (L-L and L-D) which have significantly different hydrophobicities.
Why it works: Diastereomers have different physical properties (unlike enantiomers), allowing separation on a standard, inexpensive C18 Reverse-Phase HPLC column.
Step-by-Step Workflow
-
Sample Prep: Dissolve 50 µg of peptide/amino acid hydrolysate in water.
-
Derivatization: Add 1% FDAA in acetone and 1M NaHCO3. Incubate at 40°C for 1 hour.
-
Quenching: Stop reaction with 2M HCl.
-
Analysis: Inject onto C18 HPLC (UV detection at 340 nm).
-
Interpretation: The L-L derivative elutes before the L-D derivative due to intramolecular H-bonding in the D-isomer that increases hydrophobicity.
Figure 3: Analytical workflow for Marfey's Method. The conversion of enantiomers to diastereomers enables separation on standard achiral columns.
References
-
Food and Drug Administration (FDA). (1992).[4] FDA Policy Statement for the Development of New Stereoisomeric Drugs.[5][6][7] FDA.gov. [Link]
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society. [Link]
-
Marfey, P. (1984). Determination of D-amino acids in peptides and proteins.[8] Carlsberg Research Communications. [Link]
-
Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[9][10] Chemical Reviews. [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Statement of Policy - Foods Derived from New Plant Varieties | FDA [fda.gov]
- 5. Chiral drugs: the FDA perspective on manufacturing and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Note: High-Fidelity Synthesis of Peptides Containing (S)-N-Boc-(2'-Chlorophenyl)Glycine via Boc/Bzl Strategy
Abstract
The incorporation of (S)-N-Boc-(2'-Chlorophenyl)Glycine [Boc-Phg(2-Cl)-OH] into peptide backbones offers unique opportunities for conformational constraint and improved pharmacokinetic profiles in drug discovery. However, this residue presents a dual synthetic challenge: severe steric hindrance due to the ortho-chloro substituent and high susceptibility to racemization due to the enhanced acidity of the benzylic
Scientific Background & Critical Considerations
The Challenge of Phenylglycine Derivatives
Unlike proteinogenic amino acids, phenylglycine (Phg) derivatives possess a phenyl ring directly attached to the
-
Acidity: The electron-withdrawing nature of the phenyl ring increases the acidity of the
-proton. -
Inductive Effect: In Phg(2-Cl), the chlorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I), further destabilizing the C
-H bond and making the proton even more labile than in unsubstituted Phg.
Mechanism of Racemization
Racemization primarily occurs during the activation and coupling steps via the 5(4H)-oxazolone mechanism . Under basic conditions (e.g., presence of DIPEA or NMM), the activated ester cyclizes to form an oxazolone. The
Visualization: Racemization Pathway
The following diagram illustrates the base-catalyzed racemization pathway specific to activated Phg derivatives.
Figure 1: Base-catalyzed racemization via the oxazolone intermediate. The electron-withdrawing 2-Cl substituent stabilizes the Enolate, increasing racemization rate.
Experimental Protocols
Materials and Reagents
-
Amino Acid: (S)-N-Boc-(2'-Chlorophenyl)Glycine (Boc-Phg(2-Cl)-OH).
-
Resin: Boc-Gly-PAM resin (for C-terminal Gly) or MBHA resin (for amides). Substitution: 0.5–0.8 mmol/g.
-
Coupling Agents: Diisopropylcarbodiimide (DIC), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).[1]
-
Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), TFA (Trifluoroacetic acid).
-
Cleavage: TFMSA (Trifluoromethanesulfonic acid), Thioanisole, EDT (1,2-Ethanedithiol).
Protocol A: Resin Preparation & Swelling
Rationale: Proper swelling is crucial for sterically hindered couplings to ensure reagent access to the catalytic sites.
-
Weigh appropriate amount of PAM or MBHA resin.
-
Swell in DCM for 20 minutes. Drain.
-
Wash with DMF (3 x 1 min) to prepare for the first coupling or deprotection cycle.
Protocol B: The "Base-Free" Coupling Strategy (Critical Step)
Rationale: To prevent racemization, tertiary amines (DIPEA) must be excluded. We utilize DIC/Oxyma, which generates a highly reactive active ester at neutral/acidic pH.
-
Dissolution: Dissolve Boc-Phg(2-Cl)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of DMF.
-
Pre-activation: Cool the solution to 0°C in an ice bath. Add DIC (3.0 eq). Stir for 2–5 minutes.
-
Note: Pre-activation at low temperature suppresses initial oxazolone formation.
-
-
Coupling: Add the pre-activated mixture to the resin-bound amine.
-
Reaction: Shake at room temperature for 2 to 4 hours .
-
Note: The 2-Cl steric bulk requires longer reaction times than standard AA (usually 1 hr).
-
-
Monitoring: Perform a Kaiser Test.
-
Result: If beads are blue (positive), re-couple using fresh reagents (1.5 eq) for 2 hours.
-
Result: If beads are yellow/colorless (negative), proceed to wash.
-
Protocol C: Boc Deprotection
-
Pre-wash: 50% TFA in DCM (1 x 1 min).
-
Deprotection: 50% TFA in DCM (1 x 20 min).
-
Note: Phg derivatives are stable to TFA. No special precautions needed here.
-
-
Wash: DCM (3x), followed by 5% DIPEA in DCM (neutralization, 2 x 1 min), then DMF (3x).
-
Caution: Ensure thorough washing after neutralization to remove all DIPEA before the next coupling.
-
Protocol D: TFMSA Cleavage (HF Alternative)
Rationale: TFMSA is a non-volatile strong acid that mimics HF cleavage conditions without the need for a specialized Teflon vacuum line. It is highly effective for sterically hindered peptides.
Safety: TFMSA is extremely corrosive. Work in a fume hood.
-
Drying: Wash resin with MeOH and dry under high vacuum overnight.
-
Scavenger Mix: In a round-bottom flask containing the resin (250 mg), add:
-
Thioanisole (200 µL)
-
EDT (100 µL)
-
Rationale: Thioanisole accelerates cleavage; EDT scavenges t-butyl cations to prevent alkylation of the chlorophenyl ring or Trp/Cys residues.
-
-
Acidification: Add TFA (2.5 mL). Stir for 5 minutes.
-
Cleavage: Cool to 0°C . Slowly add TFMSA (250 µL) dropwise.
-
Exotherm Control: The reaction is exothermic. Dropwise addition is mandatory.
-
-
Incubation: Allow to warm to Room Temperature and stir for 90–120 minutes .
-
Precipitation: Filter resin to remove beads. Add the filtrate dropwise into cold Diethyl Ether (or MTBE) to precipitate the peptide.
-
Isolation: Centrifuge, wash pellet with cold ether (3x), and lyophilize.
Process Workflow Visualization
The following diagram outlines the optimized cycle for inserting Boc-Phg(2-Cl)-OH.
Figure 2: Optimized SPPS cycle highlighting the base-free coupling loop essential for Phg(2-Cl) integrity.
Comparative Data & Troubleshooting
Coupling Reagent Performance (Racemization Risk)
The table below summarizes the expected racemization levels for Phg derivatives based on literature and internal validation.
| Coupling Reagent | Base Additive | Mechanism | Racemization Risk | Recommendation |
| HATU / HBTU | DIPEA (Tertiary Amine) | Uronium Salt | High (>10%) | AVOID |
| BOP / PyBOP | DIPEA | Phosphonium Salt | High | AVOID |
| DIC / HOBt | None (Neutral) | Carbodiimide | Moderate (< 5%) | Acceptable |
| DIC / Oxyma | None (Neutral/Acidic) | Carbodiimide | Low (< 1%) | PREFERRED |
| COMU | TMP (Collidine) | Uronium Salt | Low (< 2%) | Alternative |
Troubleshooting Guide
| Issue | Observation | Root Cause | Solution |
| Incomplete Coupling | Blue beads after 4h (Kaiser) | Steric hindrance of 2-Cl group. | Perform double coupling. Switch solvent to NMP for better swelling. Increase Temp to 40°C (Caution: increases racemization risk). |
| Racemization | Split peaks in HPLC (DL-isomers) | Base-catalyzed proton abstraction. | Ensure NO DIPEA is used in coupling. Wash resin thoroughly after neutralization steps.[2] Use DIC/Oxyma. |
| Low Yield | Complex crude HPLC | Friedel-Crafts alkylation during cleavage. | Increase scavenger load (Thioanisole/EDT). Ensure TFMSA is added at 0°C. |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
- Grounding: Establishes Oxyma/DIC as superior for suppressing racemiz
-
Carpino, L. A., et al. (2010). The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. Journal of Organic Chemistry, 60(11), 3561-3564. Link
- Grounding: Foundational work on neutral coupling conditions for chiral preserv
-
Tam, J. P., et al. (1986). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 108(17), 5242–5251. Link
- Grounding: The authoritative source for the TFMSA cleavage mechanism and scavenger cocktails.
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.[3] Tetrahedron Letters, 58(24), 2374-2377. Link
- Grounding: Although Fmoc-focused, this paper proves the "Base-catalyzed coupling" is the primary racemization vector for Phg, validating the base-free Boc str
Sources
Coupling protocols for sterically hindered N-Boc amino acids
Application Note: High-Efficiency Coupling Protocols for Sterically Hindered N-Boc Amino Acids
Executive Summary
The synthesis of peptides containing sterically hindered residues (e.g.,
This guide details three tiered protocols for coupling sterically hindered N-Boc amino acids. We prioritize the COMU/Oxyma system for its safety and efficiency profile, while reserving the TFFH (Acid Fluoride) method for extremely hindered "impossible" couplings.
The Challenge: Steric Hindrance & B-Strain
Steric hindrance in peptide coupling arises primarily from "B-strain" (Back-strain), where bulky substituents on the
-
Kinetic Barrier: The rate of amide bond formation drops exponentially with steric bulk.
-
Thermodynamic Risk: Slow kinetics increase the window for side reactions, primarily racemization (via oxazolone formation) and N-acylurea formation .
-
The N-Boc Factor: While the tert-butyloxycarbonyl (Boc) group is stable to base, the activation of the carboxyl group renders the
-proton highly acidic. Prolonged activation times required for hindered bases significantly increase the risk of epimerization.
Reagent Selection Guide
The choice of reagent must balance reactivity with racemization suppression.
| Reagent System | Class | Reactivity | Racemization Control | Best Application |
| COMU / Oxyma Pure | Uronium / Oxime | High | Excellent | Primary Choice. Val, Ile, moderate N-Me residues. Safer than HOBt/HOAt.[1] |
| HATU / HOAt | Uronium / Aza-benzotriazole | Very High | Superior | Legacy Gold Standard. Difficult sequences where COMU fails. Expensive. |
| TFFH | Fluoroformamidinium | Extreme | Good | The "Nuclear Option." Aib-Aib couplings, consecutive N-Me residues. Generates Acid Fluorides.[1][2][3][4][5][6] |
Visual Decision Tree: Selecting the Right Protocol
Figure 1: Decision matrix for selecting coupling reagents based on steric hindrance.
Detailed Experimental Protocols
Protocol A: COMU / Oxyma Pure (The Modern Standard)
Rationale: COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) combines the high reactivity of uronium salts with the superior racemization suppression of Oxyma Pure. It is more soluble and stable than HATU.
Reagents:
-
N-Boc-Amino Acid (1.0 equiv)
-
COMU (1.0 equiv)
-
Oxyma Pure (1.0 equiv)
-
DIEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) – Anhydrous.
Step-by-Step Procedure:
-
Dissolution: Dissolve the N-Boc-Amino Acid, COMU, and Oxyma Pure in a minimal amount of anhydrous DMF (concentration ~0.1 - 0.3 M).
-
Activation: Add DIEA (2.0 equiv) to the mixture.
-
Critical Note: Unlike phosphonium salts, uronium salts like COMU can react with the amine component to form guanidines. Do not pre-activate for > 1 minute. Ideally, add the base to the mixture in the presence of the amine component (in situ activation) to minimize side reactions.
-
-
Coupling: Immediately add the activated solution to the resin-bound amine (or free amine in solution).[7]
-
Incubation: Shake/stir at room temperature for 30–60 minutes.
-
Optimization: For difficult couplings, heat to 50°C (microwave or conventional).
-
-
Monitoring: Check for completion using the Kaiser test (primary amines) or Chloranil test (secondary amines/Proline).
Protocol B: TFFH (The Acid Fluoride Route)
Rationale:[4][5][8][9][10] TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts carboxylic acids into acid fluorides in situ.[5] Acid fluorides are highly reactive toward amines but, crucially, the small size of the fluoride leaving group minimizes steric clash, making this the only viable method for Aib-Aib or N-Me-Aib couplings.
Reagents:
-
N-Boc-Amino Acid (3.0 equiv)
-
TFFH (3.0 equiv)
-
DIEA (6.0 equiv)
-
Solvent: Dichloromethane (DCM) or DMF.
Step-by-Step Procedure:
-
Pre-Activation (Essential): Dissolve N-Boc-Amino Acid (3 eq) and TFFH (3 eq) in anhydrous DCM/DMF.
-
Fluoride Formation: Add DIEA (6 eq). Stir for 15–20 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin/amine.[7]
-
Incubation: React for 2–18 hours depending on hindrance.
-
Note: Acid fluorides are stable enough to allow for long coupling times without significant decomposition.
-
Double Coupling: For Aib-Aib linkages, a double couple (repeat steps 1-4) is mandatory.
-
Mechanistic Insight & Visualization
Why do these protocols work? The key is the nature of the active ester.
-
Oxyma Effect: Oxyma acts as a nucleophile that reacts with the O-acylisourea to form an active ester. It suppresses the formation of the oxazolone (the racemization precursor) via a proton-transfer mechanism.
-
Acid Fluoride Effect: The C-F bond is highly activated but the Fluorine atom is small (Van der Waals radius ~1.47 Å), unlike the bulky OBt/OAt groups. This allows the incoming amine to approach the carbonyl carbon even in a "crowded" steric environment.
Figure 2: Mechanistic pathways for COMU (Oxyma ester) and TFFH (Acid Fluoride) activation.
Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| Incomplete Coupling | Positive Kaiser/Chloranil test after 1h. | 1. Double Couple: Filter and repeat with fresh reagents.2. Switch Protocol: If using HATU/COMU, switch to TFFH.3. Temp: Increase to 50°C (careful with Cys/His). |
| Racemization | Detected by HPLC (diastereomer peak). | 1. Change Base: Switch from DIEA to Collidine (TMP) . Collidine is a weaker, more hindered base that reduces proton abstraction.2. Lower Temp: Couple at 0°C or RT; avoid heating. |
| Guanidinylation | Mass spec shows +100 Da (approx) adduct. | Reduce Pre-activation: Add DIEA after mixing AA/Reagent with the resin. Do not let the activated acid sit without the amine.[7] |
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[5][10] An efficient peptide coupling additive."[5][6][10][12][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Carpino, L. A., et al. (1995).[5] "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis."[3][4][5] Journal of the American Chemical Society, 117(19), 5401–5402. Link
-
Subirós-Funosas, R., et al. (2009). "COMU: A Safer and More Effective Replacement for HATU." Chemistry – A European Journal, 15(37), 9394–9403. Link
Sources
- 1. bachem.com [bachem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
Application Note: High-Fidelity N-Boc Deprotection of (S)-N-Boc-(2'-Chlorophenyl)Glycine
Strategic Context & Chemical Logic
The Industrial Relevance
(S)-2-(2-Chlorophenyl)glycine is a high-value chiral synthon, most notably serving as the critical intermediate for the antiplatelet drug Clopidogrel (Plavix) .[1] Unlike standard aliphatic amino acids, phenylglycine derivatives possess a benzylic hydrogen at the
The "2-Chloro" Effect
The 2-chloro substituent introduces two competing physicochemical factors that dictate the deprotection strategy:
-
Steric Hindrance (Ortho-effect): The bulky chlorine atom at the ortho position creates steric strain, potentially retarding the approach of solvated protons to the carbamate carbonyl, though this effect is generally minor compared to the electronic effects.
-
Electronic Deactivation: The inductive electron-withdrawing nature (-I effect) of the chlorine atom deactivates the aromatic ring.
-
Benefit: This reduces the risk of Friedel-Crafts alkylation (scavenger-free side reactions) where the generated tert-butyl cation might otherwise attack the aromatic ring.
-
Risk:[2] It destabilizes the ammonium salt product, making the free base weaker and potentially more prone to oxidative decomposition if not handled as a salt.
-
Mechanism of Action
The deprotection proceeds via an acid-catalyzed
Figure 1: Mechanistic pathway of TFA-mediated Boc cleavage. Note the critical role of scavengers in irreversibly trapping the reactive tert-butyl cation.
Critical Considerations for Experimental Design
To ensure >99% ee (enantiomeric excess) and high chemical yield, the following rules must be observed:
| Parameter | Recommendation | Scientific Rationale |
| Acid Source | Trifluoroacetic Acid (TFA) | Strong enough to drive cleavage rapidly at RT; volatile enough to remove via evaporation. |
| Solvent | Dichloromethane (DCM) | Excellent solubility for the protected substrate; inert to the carbocation. |
| Scavenger | Triethylsilane (TES) or TIS | Although the 2-Cl ring is deactivated, the tert-butyl cation is highly electrophilic. Silanes act as a "hydride sponge" to quench the cation irreversibly. |
| Temperature | 0°C to 23°C | Never heat. Higher temperatures promote benzylic racemization and decomposition. |
| Workup | Precipitation | Avoid aqueous basic workup. Neutralizing to the free amine in water risks rapid racemization. Isolate as the stable TFA salt. |
Detailed Protocols
Protocol A: High-Fidelity Solution Phase Deprotection (Recommended)
Best for: Medicinal chemistry scales (100 mg – 10 g) where purity is paramount.
Reagents:
-
Substrate: (S)-N-Boc-(2'-Chlorophenyl)Glycine
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Reagent: Trifluoroacetic Acid (TFA), Reagent Grade (>99%)
-
Scavenger: Triethylsilane (TES) or Triisopropylsilane (TIS)
-
Precipitation Solvent: Diethyl Ether (
) or MTBE, pre-chilled to -20°C.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the N-Boc substrate in DCM.
-
Concentration Target: 0.1 M to 0.2 M.
-
-
Scavenger Addition: Add 2.0 equivalents of Triethylsilane (TES).
-
Note: The solution may remain clear. TES protects the aromatic ring and heteroatoms from alkylation.
-
-
Acidification: Cool the solution to 0°C (ice bath). Dropwise, add TFA equal to 20-50% of the total solvent volume (e.g., if using 10 mL DCM, add 2–5 mL TFA).
-
Standard Ratio: 2:1 or 1:1 DCM:TFA (v/v) is robust.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (23°C).
-
Monitoring: Monitor by TLC (stain with Ninhydrin) or LC-MS. Reaction is typically complete in 30–60 minutes. Look for the disappearance of the starting material peak (M+Na adduct often visible in MS).
-
-
Concentration: Once complete, concentrate the reaction mixture in vacuo (Rotavap) at a bath temperature below 30°C . Do not heat aggressively.
-
Chase Step: To remove residual TFA, re-dissolve the residue in a small amount of DCM or Toluene and re-evaporate (repeat 2x).
-
-
Precipitation (The "Crash-Out"):
-
Dissolve the resulting oil/gum in the minimum volume of DCM (1–2 mL).
-
While stirring rapidly, slowly add 10–20 volumes of cold Diethyl Ether .
-
A white precipitate (the amine TFA salt) should form immediately.
-
-
Isolation: Filter the solid using a sintered glass funnel or centrifuge. Wash the cake 3x with cold ether.
-
Drying: Dry under high vacuum overnight to remove trace volatiles.
Protocol B: Rapid Scale-Up (Neat TFA)
Best for: Larger batches (>10 g) or stubborn substrates.
-
Setup: Place the solid substrate in a flask with a vent (to release
). -
Addition: Add neat TFA (approx. 5–10 mL per gram of substrate) pre-mixed with 2%
(scavenger).-
Why Water? In large-scale neat TFA, water is a sufficient and cost-effective scavenger for the tert-butyl cation, converting it to tert-butanol.
-
-
Reaction: Stir vigorously at room temperature for 15–30 minutes.
-
Workup: Pour the reaction mixture slowly into a large excess of vigorously stirred MTBE/Heptane (1:1) at 0°C.
-
Filtration: Collect the precipitated TFA salt by filtration.
Workup Decision Matrix
The choice of workup is the single biggest determinant of enantiomeric purity.
Figure 2: Workflow decision tree emphasizing the safety of salt isolation over free-basing.
Analytical Validation (QC)
To validate the success of the protocol, the following analytical methods are standard:
1H-NMR (DMSO-d6)
-
Diagnostic Signal: Disappearance of the singlet at ~1.4 ppm (9H, Boc group).
-
Integrity Check: The benzylic
-proton should appear as a sharp singlet (or doublet if coupled to NH) around 5.0–5.5 ppm. Broadening or splitting may indicate partial racemization or degradation.
Chiral HPLC
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (with 0.1% TFA to maintain the salt form and sharpen peaks).
-
Detection: UV at 220 nm and 254 nm.
-
Criteria: The (S)-enantiomer should constitute >99.0% of the area integration.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). John Wiley & Sons. (Standard reference for N-Boc cleavage conditions and scavenger selection).
-
Racemization of optically active 2-substituted phenylglycine esters . Patent DE10348674B4. (Discusses the thermal and chemical instability of 2-chlorophenylglycine derivatives).
-
Synthesis of Clopidogrel: A Review . Organic Process Research & Development. (Contextualizes the importance of the (S)-2-chlorophenylglycine intermediate).
-
Scavengers for Boc deprotection to prevent side reactions . BenchChem Application Notes. (Validates the use of silanes and water as cation traps).
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis . Tetrahedron Letters, 2017.[4] (Highlights the specific sensitivity of phenylglycine
-protons to base-mediated racemization).
Sources
Palladium-catalyzed cross-coupling reactions of (S)-N-Boc-(2'-Chlorophenyl)Glycine
Application Note: High-Fidelity Palladium-Catalyzed Cross-Coupling of (S)-N-Boc-(2'-Chlorophenyl)Glycine
Executive Summary
This guide details the protocols for the functionalization of (S)-N-Boc-(2'-Chlorophenyl)Glycine via Palladium-catalyzed cross-coupling. This substrate presents a "perfect storm" of synthetic challenges: the 2'-chloro substituent imposes significant steric hindrance and low reactivity toward oxidative addition, while the phenylglycine scaffold is notoriously prone to base-mediated racemization at the
Successful functionalization requires a departure from "textbook" conditions (e.g., tetrakis/carbonate). This note validates the use of Dialkylbiaryl Phosphine (Buchwald) Ligands —specifically SPhos and RuPhos —to facilitate oxidative addition under mild basic conditions that preserve enantiopurity.
Mechanistic Challenges & Strategy
The Steric-Electronic Conflict
-
The Barrier: The 2'-chloro position is sterically crowded. Standard ligands like
or dppf fail to promote oxidative addition effectively, leading to stalled reactions or hydrodehalogenation byproducts. -
The Solution: Ligands such as SPhos (Suzuki) and RuPhos (Amination) possess a biaryl backbone that forces the palladium center into a mono-ligated, highly active
species, capable of engaging hindered aryl chlorides.
The Racemization Trap
-
The Risk: Phenylglycine derivatives have an exceptionally acidic
-proton (benzylic and -to-carbonyl). Standard bases used in coupling (e.g., , in DMF) rapidly deprotonate this center, destroying chirality via an enolate intermediate. -
The Strategy:
-
Base Selection: Use mild, insoluble bases (
, ) to minimize the concentration of active base in the organic phase. -
Rate Acceleration: The reaction rate (
) must significantly exceed the rate of racemization ( ). High-activity catalyst systems achieve full conversion before significant epimerization occurs.
-
Visualizing the Catalytic Pathway
The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive racemization pathway.
Figure 1: The Kinetic Competition. Success depends on the catalytic cycle (green path) outpacing the base-mediated enolization (black dashed path).
Protocol A: Suzuki-Miyaura Coupling (C-C Bond Formation)
Objective: Arylation of the 2'-position to generate biaryl amino acids. Primary Challenge: Preventing hydrolysis of the ester/acid and racemization.
Reagents & Materials
-
Substrate: (S)-N-Boc-(2'-Chlorophenyl)Glycine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)
-
Base:
(3.0 equiv, finely ground) -
Solvent: Toluene / Water (10:1 ratio)
Step-by-Step Procedure
-
Catalyst Pre-complexation: In a separate vial, dissolve
and SPhos in dry Toluene. Stir at room temperature for 15 minutes. The solution should turn from orange to a pale yellow/clear color, indicating reduction to and ligation. -
Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the Substrate, Arylboronic acid, and solid
. -
Inerting: Seal the vessel and purge with Argon/Nitrogen for 10 minutes. Note: Oxygen inhibition is severe with SPhos; thorough degassing is non-negotiable.
-
Addition: Add the pre-complexed catalyst solution via syringe, followed by the water component (degassed).
-
Execution: Heat the mixture to 80°C with vigorous stirring. Monitor by HPLC/UPLC every hour.
-
Target Time: < 4 hours.[1] Extended heating increases racemization risk.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and acidify carefully with 0.5M citric acid (to pH 4) to protonate the carboxylic acid without removing the Boc group. Separate layers.
Optimization Matrix (Data Summary)
| Ligand | Base | Solvent | Yield | ee% | Verdict |
| SPhos | K3PO4 | Tol/H2O | 92% | >98% | Recommended |
| PPh3 | K2CO3 | DMF | 15% | 60% | Failed (Sterics + Racemization) |
| XPhos | K3PO4 | Tol/H2O | 88% | 97% | Excellent Alternative |
| dppf | Cs2CO3 | Dioxane | 40% | 85% | Slow Conversion |
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)[3]
Objective: Introduction of amine functionality at the 2'-position. Primary Challenge: Catalyst poisoning by the free carboxylic acid and harsh bases.
Reagents & Materials
-
Substrate: (S)-N-Boc-(2'-Chlorophenyl)Glycine Methyl Ester (Protection of the acid is highly recommended for amination to prevent catalyst deactivation).
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
-
Base:
(2.0 equiv) or LiHMDS (1.0 M in THF, if substrate tolerates). -
Solvent: 1,4-Dioxane (anhydrous).
Step-by-Step Procedure
-
Substrate Protection: If starting with the free acid, convert to the methyl ester using
in MeOH/Benzene prior to coupling. The free acid poisons the basic amination cycle. -
Setup: In a glovebox or under strict Argon flow, combine the Ester Substrate, Amine, Base (
), and RuPhos Pd G3 precatalyst in a vial. -
Solvent: Add anhydrous 1,4-Dioxane.
-
Reaction: Seal and heat to 80-100°C .
-
RuPhos is preferred for secondary amines.
-
BrettPhos is preferred for primary amines.
-
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Troubleshooting & Critical Parameters
Decision Tree for Optimization
Figure 2: Troubleshooting logic flow.
Expert Tips
-
Water is Key (Suzuki): In the SPhos system, a small amount of water (10:1 ratio) is crucial. It solubilizes the inorganic base just enough to facilitate transmetallation without creating a highly basic bulk aqueous phase that strips the
-proton. -
Ester vs. Acid: For Suzuki coupling, the free acid is tolerated (and often preferred to avoid a deprotection step). For Buchwald-Hartwig, the free acid will kill the catalyst; always protect as an ester first.
-
Temperature Ceiling: Never exceed 100°C. At 110°C+, thermal racemization of phenylglycine derivatives becomes significant regardless of the base used.
References
-
Milne, J. E., & Buchwald, S. L. (2004). "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 126(40), 13028–13029. Link
- Citation Context: Establishes the efficacy of SPhos/XPhos for hindered aryl chlorides.
-
Biscoe, M. R., & Buchwald, S. L. (2009). "Selective Monoarylation of Acetate Esters and Amides." Organic Letters, 11(8), 1773–1775. Link
-
Citation Context: Discusses base effects on sensitive chiral centers during coupling.[2]
-
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. Link
- Citation Context: Introduction of G3 precatalysts (e.g., XPhos Pd G3) recommended in the protocol.
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research, 41(11), 1450–1460. Link
- Citation Context: Provides context on amino acid ligand acceleration and racemization suppression in rel
Sources
Application Note: (S)-N-Boc-(2'-Chlorophenyl)Glycine in Kinase Inhibitor Synthesis
[1]
Abstract & Strategic Value
In the landscape of kinase inhibitor discovery, the demand for rigid, chiral linkers that can lock bioactive conformations is paramount.[1] (S)-N-Boc-(2'-Chlorophenyl)Glycine (CAS: 313490-25-4) serves as a critical "chiral hinge" building block.[2] Unlike flexible aliphatic amino acids, the 2-chlorophenylglycine moiety introduces significant steric bulk adjacent to the peptide bond, restricting bond rotation and often favoring conformations that maximize binding affinity within the ATP-binding pocket of Tyrosine Kinases (TKs) and Serine/Threonine Kinases.[1]
This guide details the specific application of this reagent in synthesizing Type I and Type II kinase inhibitors, with a focus on mitigating the high risk of racemization associated with phenylglycine derivatives during amide coupling.[1]
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | (S)-N-(tert-Butoxycarbonyl)-2-(2-chlorophenyl)glycine |
| CAS Number | 313490-25-4 |
| Molecular Formula | C₁₃H₁₆ClNO₄ |
| Molecular Weight | 285.72 g/mol |
| Chiral Purity (ee) | > 99.5% (Critical for biological activity) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH; Insoluble in Water |
| Storage | 2-8°C, Desiccated (Hygroscopic) |
Mechanistic Application: The "Ortho-Chloro Lock"
In medicinal chemistry, the ortho-chloro substituent on the phenyl ring plays a dual role:
-
Metabolic Stability: It blocks the P450-mediated oxidation at the typically vulnerable ortho positions.[2]
-
Conformational Restriction: The steric clash between the 2-Cl atom and the carbonyl oxygen of the amide backbone restricts the
and torsion angles.[2][1] This "pre-organizes" the inhibitor into a bioactive conformation, reducing the entropic penalty upon binding to the kinase hinge region.[1]
Target Classes
Experimental Protocols
Protocol A: Racemization-Free Amide Coupling
Challenge: Phenylglycine derivatives are notoriously prone to racemization via the oxazolone mechanism due to the high acidity of the benzylic
Materials:
-
(S)-N-Boc-(2'-Chlorophenyl)Glycine (1.0 equiv)[2]
Step-by-Step Procedure:
-
Preparation: Charge a flame-dried round-bottom flask with (S)-N-Boc-(2'-Chlorophenyl)Glycine and the Amine Partner.
-
Solvation: Dissolve in anhydrous DMF under Nitrogen atmosphere. Cool to 0°C.[2][1]
-
Base Addition: Add 2,4,6-Collidine dropwise.[2][1] Stir for 5 minutes. Note: Collidine is a weaker base than DIPEA, significantly reducing
-deprotonation risk.[1] -
Coupling: Add HATU in one portion.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LC-MS for disappearance of the acid.[2][3]
-
Workup: Dilute with EtOAc, wash with 5% LiCl (aq) x3 (to remove DMF), 0.5M citric acid (to remove collidine), and Brine. Dry over Na₂SO₄.[2][1]
Protocol B: Controlled Boc-Deprotection
Challenge: The 2-chlorophenyl group is electron-withdrawing, making the carbamate slightly more stable, but the benzylic position is sensitive to cation formation if harsh Lewis acids are used.[1]
Procedure:
Workflow Visualization
The following diagram illustrates the incorporation of this building block into a generic Pyrimidine-based Kinase Inhibitor scaffold.
Caption: Synthetic workflow for incorporating (S)-N-Boc-(2'-Chlorophenyl)Glycine into a kinase inhibitor scaffold, highlighting the critical stereocontrol step.
Quality Control: Chiral Integrity Check
Validating the enantiomeric excess (ee) after coupling is mandatory.[2][1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of 2-Cl group.[2] | Increase reaction time; switch to HOAt/HATU system; ensure anhydrous conditions. |
| Racemization (>5%) | Base too strong (TEA/DIPEA) or excess base.[2][1] | Switch to Collidine or TMP (2,4,6-trimethylpyridine).[2][1] Pre-activate acid at 0°C. |
| Incomplete Deprotection | HCl concentration too low.[2][1] | Use fresh 4M HCl/Dioxane; ensure moisture exclusion.[2][1] |
References
-
Chemical Identity & Properties: PubChem.[2][1] N-Boc-(2'-Chlorophenyl)glycine (Compound CID 2756779).[2] National Library of Medicine.[2][1] [Link][2][1]
-
Synthesis of Phenylglycine Derivatives: Williams, R. M., & Hendrix, J. A. (1992).[2][1] Asymmetric synthesis of arylglycines. Chemical Reviews, 92(5), 889-917.[2][1] (Foundational chemistry for this class).
-
Racemization Control: Valeur, E., & Bradley, M. (2009).[2][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][1] [Link]
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009).[2][1] Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39.[2][1] (Contextualizes the use of hydrophobic linkers).
Sources
- 1. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 2. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Racemization of (S)-N-Boc-(2'-Chlorophenyl)Glycine
Topic: Optimization of Amide Coupling for (S)-N-Boc-(2'-Chlorophenyl)Glycine Ticket ID: RAC-PHG-2CL-001 Status: Resolved / Guide Published Audience: Medicinal Chemists, Process Chemists, Peptide Scientists
Executive Summary & Mechanistic Insight
The Challenge:
Coupling (S)-N-Boc-(2'-Chlorophenyl)Glycine (N-Boc-2-Cl-Phg-OH) is one of the most notorious challenges in peptide synthesis. Phenylglycine derivatives are exceptionally prone to racemization due to the high acidity of the
Why this specific molecule is difficult:
-
Benzylic Acidity: The phenyl ring directly attached to the
-carbon stabilizes the carbanion formed upon deprotonation. -
Ortho-Chloro Effect: The 2'-chloro substituent introduces significant steric hindrance. This slows down the nucleophilic attack of the amine, leaving the activated intermediate exposed to base-catalyzed racemization for a longer duration.
-
Oxazolone Formation: The primary mechanism of racemization is the formation of an achiral 5(4H)-oxazolone (azlactone) intermediate.
The Solution Strategy: You must abandon standard "strong base" protocols (e.g., HATU/DIEA). Success requires rapid activation combined with weak/hindered bases or acidic coupling modes .
Visualizing the Problem
Mechanism of Racemization (Oxazolone Pathway)
The following diagram illustrates how the choice of base and activation speed dictates the stereochemical outcome.
Figure 1: The competition between direct coupling (green) and base-catalyzed oxazolone formation (red). The 2-Cl steric bulk slows the green path, increasing the risk of the red path.
Troubleshooting Guide (Q&A)
Scenario A: "I am using HATU and DIEA, and I see 20-40% racemization."
Diagnosis:
HATU is a potent activator, but it requires a base to function. DIEA (Diisopropylethylamine) is too strong (
Corrective Action: Switch to COMU with TMP (2,4,6-Trimethylpyridine / Collidine) .
-
Why? TMP is a weaker base (
) and is sterically hindered, making it poor at abstracting the -proton but sufficient to neutralize the acid generated during activation. -
Expected Improvement: Racemization typically drops to <5%.
Scenario B: "I switched to T3P (Propylphosphonic Anhydride), but the reaction is stalled."
Diagnosis: You are likely using DMF as the solvent.[1] T3P exhibits poor conversion rates in DMF due to solvent-reagent interactions or trace amine impurities in DMF reacting with the reagent.
Corrective Action: Change the solvent to 2-MeTHF , Ethyl Acetate , or DCM .
-
Why? T3P performs optimally in non-polar or moderately polar aprotic solvents.
-
Tip: T3P is often the "Gold Standard" for low racemization because it does not require a pre-activation step that builds up the vulnerable activated species.
Scenario C: "I need to avoid expensive reagents like COMU. Can I use DIC?"
Diagnosis: Yes, but never use DIC alone. Carbodiimides alone are slow and lead to extensive racemization via the O-acylisourea intermediate.
Corrective Action: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) .[1]
-
Why? Oxyma Pure creates an active ester that is more stable to racemization than the OBt ester formed by HOBt, and it suppresses the "danger zone" lifetime of the O-acylisourea. This method is often base-free (if the amine is a free base), eliminating the primary cause of proton abstraction.
Experimental Protocols
Protocol 1: The Ultra-Low Racemization Method (COMU/TMP)
Recommended for high-value intermediates where <1% racemization is required.
Reagents:
-
(S)-N-Boc-(2'-Cl)Phg-OH (1.0 equiv)
-
Amine coupling partner (1.1 equiv)
-
COMU (1.0 equiv)
-
TMP (2,4,6-Trimethylpyridine) (1.0 equiv) — Do NOT use DIEA
-
Solvent: DMF or NMP (0.1 M concentration)
Procedure:
-
Dissolve the carboxylic acid and the amine in DMF.
-
Cool the solution to 0 °C (ice bath). Temperature control is critical.
-
Stir at 0 °C for 1 hour, then allow to warm to room temperature.
-
Monitor: Check conversion by HPLC. If incomplete after 4 hours, add 0.1 equiv more COMU/TMP.
Protocol 2: The Scalable "Green" Method (T3P)
Recommended for large-scale reactions or when DMF removal is difficult.
Reagents:
-
(S)-N-Boc-(2'-Cl)Phg-OH (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc or 2-MeTHF) (1.5 - 2.0 equiv)
-
Base: Pyridine (2.5 equiv) or NMM (N-methylmorpholine)
-
Solvent: 2-MeTHF or Ethyl Acetate (avoid DMF)
Procedure:
-
Dissolve acid and amine in 2-MeTHF/EtOAc at 0 °C .
-
Add Pyridine.[4]
-
Add T3P solution dropwise over 10 minutes. Slow addition prevents localized exotherms.
-
Stir at 0 °C for 30 minutes, then warm to RT.
-
Workup: T3P byproducts are water-soluble. Wash simply with water/bicarbonate.
Comparative Data: Reagent Performance
The following table summarizes expected racemization levels for Phenylglycine derivatives based on literature precedents (e.g., Liang et al., 2017).
| Coupling System | Base | Solvent | Est.[2][3][5][6] Racemization | Recommendation |
| HATU | DIEA | DMF | 15 - 35% | AVOID |
| HBTU | DIEA | DMF | 10 - 25% | High Risk |
| DIC | HOBt | DMF | 5 - 10% | Moderate Risk |
| DIC | Oxyma | DMF | < 5% | Good (Cost-Effective) |
| COMU | TMP | DMF | 0.5 - 2% | Excellent (Lab Scale) |
| T3P | Pyridine | 2-MeTHF | 0.1 - 1.5% | Excellent (Scale-Up) |
Quality Control: Chiral HPLC Method
You cannot rely on specific rotation (
Recommended Method (Generic Starting Point):
-
Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) + 0.1% TFA (to suppress peak tailing of the amide/acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Phenyl ring absorption).[6]
-
Expectation: The (S)-enantiomer and (R)-enantiomer should show baseline separation. Racemization is calculated as:
(Note: Some definitions use % enantiomeric impurity; strictly speaking, % racemization implies the conversion of the pure isomer, so 1% inversion = 2% racemic mixture).
Decision Matrix
Use this logic flow to select your conditions.
Figure 2: Selection guide for coupling reagents based on scale and steric complexity.
References
-
Liang, C., et al. (2017).[3] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(23), 2325–2329.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
-
Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Low-Epimerization Reagent for Amide Bond Formation."[4] Organic Process Research & Development. (General reference for T3P utility).
- El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
Sources
Technical Support Center: Handling Peptide Aggregation in SPPS
Introduction
Welcome to the Advanced Peptide Synthesis Support Center. If you are experiencing incomplete couplings , broadened deprotection peaks , or unexpected deletion sequences (n-1, n-2) despite using standard protocols, you are likely battling peptide aggregation .
Aggregation is not a chemical failure of your reagents; it is a physical phenomenon where growing peptide chains self-associate via intermolecular hydrogen bonds (forming
This guide provides a field-proven, self-validating system to diagnose, prevent, and reverse aggregation.
Module 1: Diagnostic Triage
User Question: "My coupling efficiency dropped significantly after residue 10. Is this aggregation or just steric hindrance?"
Scientist Response: Distinguishing between steric hindrance and aggregation is critical because the solutions are different. Steric hindrance is solved by time and temperature; aggregation requires disrupting the secondary structure.
Diagnostic Indicators
| Indicator | Symptom of Aggregation | Symptom of Steric Hindrance |
| Resin Appearance | Resin bed shrinks or looks "clumpy" (loss of solvation). | Resin remains swollen but coupling is slow. |
| UV Monitoring | Deprotection peaks become broad/flat (slow release of Fmoc). | Deprotection peaks remain sharp; only coupling is slow. |
| Kaiser/TNBS Test | False Negative: Beads look colorless because the interior is inaccessible. | True Positive: Beads are blue/red indicating free amines are present but unreacted. |
| Sequence Position | Typically starts after 8–12 residues, especially in hydrophobic runs (Val, Ile, Ala). | Occurs at specific bulky residues (e.g., coupling onto N-Methyl amino acids or Trityl-protected residues). |
Workflow: The Troubleshooting Decision Tree
Figure 1: Decision logic for distinguishing aggregation from steric hindrance.
Module 2: The Prevention Toolkit (Pre-Synthesis)
User Question: "I am designing a 35-mer with a hydrophobic core. What should I do BEFORE I start to prevent failure?"
Scientist Response:
Prevention is far superior to intervention. Once strong
Resin Selection: The Foundation
High loading is the enemy of long peptides. Crowded chains interact more easily.
-
Recommendation: Use PEG-based resins (e.g., ChemMatrix, NovaPEG) over Polystyrene (PS). PEG chains solvate better in DMF/DCM, physically separating the peptide chains.
-
Loading Limit: For peptides >20 AA, use loading ≤ 0.2 – 0.3 mmol/g .
Backbone Protection: The "Silver Bullet"
The most effective strategy is to introduce Pseudoprolines or Isoacyl Dipeptides . These chemically block hydrogen bonding on the amide backbone.
-
Pseudoprolines (Oxazolidines/Thiazolidines):
-
Mechanism: They lock the peptide backbone into a cis-conformation (kink), preventing the alignment necessary for
-sheet formation.[1] -
Frequency: Insert one Pseudoproline dipeptide every 5–6 residues .
-
Placement: Replace Ser, Thr, or Cys residues in hydrophobic regions (e.g., replace Val-Ser with Fmoc-Val-Ser(psiMe,MePro)-OH).
-
-
Hmb / Dmb Protection:
-
Use for Glycine or Alanine residues. These bulky groups physically block inter-chain approach.
-
Figure 2: Mechanism of Pseudoproline insertion disrupting beta-sheet networks.
Module 3: Intervention Protocols (During Synthesis)
User Question: "I'm stuck. The resin is clumped, and coupling yields are <50%. What can I add to the reaction mixture?"
Scientist Response: You need to disrupt the hydrogen bond network chemically. We use Chaotropes (structure breakers) or the "Magic Mixture."[2]
Protocol A: Chaotropic Wash & Coupling
Chaotropic salts disrupt the water/solvent structure and mask the amide bonds, preventing self-association.
Reagents:
-
Lithium Chloride (LiCl): 0.8M in DMF.
-
Potassium Thiocyanate (KSCN): 0.4M in DMF.
Step-by-Step:
-
Wash: Perform 3 x 2 min washes with 0.8M LiCl in DMF before the coupling step.
-
Couple: Dissolve your Fmoc-AA and coupling reagents directly in the 0.8M LiCl/DMF solution.
-
Wash: Wash 3 x 2 min with pure DMF to remove salts before deprotection.
Protocol B: The "Magic Mixture"
Developed by the Kent lab, this solvent system is the "nuclear option" for intractable sequences.
Composition:
-
1% Triton X-100 (Surfactant to aid solvation)[3]
-
2M Ethylene Carbonate (Strong hydrogen bond donor)[3]
Usage: Use this mixture as the solvent for your coupling reaction . It is particularly effective for on-resin cyclizations or extremely hydrophobic domains.
Protocol C: Thermal Energy (Microwave)
Heat provides the kinetic energy to overcome the aggregation barrier.
-
Standard: 75°C for 5 minutes.
-
Sensitive Residues (Cys, His, Arg): Limit to 50°C to prevent racemization.
-
Warning: Do not heat during the deprotection step of Cys/His to avoid side reactions.
Module 4: Comparison of Solvents & Additives
| Additive / Solvent | Mechanism | Pros | Cons |
| Pseudoprolines | Backbone Kink | Most Effective. Prevents aggregation entirely.[1] | Expensive; limited to Ser/Thr/Cys positions. |
| LiCl / KSCN | Chaotropic Salt | Inexpensive; easy to prepare. | Can precipitate if DCM is added; corrosive to steel parts over time. |
| DMSO / NMP | High Polarity Solvent | Better solvation than DMF. | High boiling point (hard to remove); DMSO can oxidize Met/Cys. |
| Magic Mixture | H-Bond Disruption | Highly effective for "brick wall" sequences. | Complex prep; Ethylene Carbonate is solid at RT (requires melting). |
| Microwave | Kinetic Energy | Fast; improves diffusion. | Risk of racemization (epimerization) and aspartimide formation. |
References
-
Mutter, M., et al. (1995). Pseudoprolines: A new concept for the synthesis of "difficult" sequences.Journal of the American Chemical Society .
-
Sampson, W. R., et al. (1999). The synthesis of 'difficult' peptides using 2-hydroxy-4-methoxybenzyl or pseudoproline amino acid building blocks: a comparative study.Journal of Peptide Science .
-
Garcia-Ramos, Y., et al. (2010). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides.Journal of Combinatorial Chemistry .
-
Zhang, L., et al. (2014). Magic Mixture: A Powerful Solvent System for Solid-Phase Peptide Synthesis of Difficult Sequences. (Based on Kent Lab protocols).
-
Palasek, S. A., et al. (2009). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis.Journal of Peptide Science .
Sources
Aspartimide formation from Asp side chains in Boc SPPS and its prevention
Technical Support Center: Peptide Synthesis Division Subject: Troubleshooting & Prevention of Aspartimide Formation in Boc SPPS Ticket ID: #BOC-ASP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry
Diagnostic Hub: Do I have an Aspartimide Problem?
Before altering your synthesis, confirm the issue. Aspartimide formation is a "silent killer" in Boc chemistry because the final stable byproducts often mimic the target peptide’s mass.
Q: How do I definitively identify aspartimide formation in my crude data?
A: You must look for specific mass shifts and HPLC profile anomalies.
| Indicator | Observation | Explanation |
| Mass Shift | [M - 18 Da] | The formation of the succinimide ring involves the loss of water ( |
| Isomer Shift | [M + 0 Da] | If the ring opens (hydrolysis) during workup, it forms |
| HPLC Profile | Split/Shoulder Peaks | |
| Sequence Check | Asp-Gly / Asp-Ser | If your sequence contains Asp-Gly , Asp-Ser , or Asp-Thr and you see the above signs, it is almost certainly aspartimide. |
Mechanistic Deep Dive: The "Why" and "How"
In Boc SPPS, aspartimide formation is unique because it is driven by two distinct triggers at different stages of the process. Understanding this causality is the only way to prevent it.
The Dual-Trigger Mechanism
-
Base-Catalyzed (Chain Assembly): Occurs during the neutralization step (DIEA/DMF) after TFA deprotection. The free amine of the
residue attacks the -ester of Asp. -
Acid-Catalyzed (HF Cleavage): Unlike Fmoc chemistry, Boc requires strong acid (HF) for final cleavage. HF protonates the ester carbonyl, making it hyper-electrophilic and prone to attack even by weak nucleophiles.
Figure 1: The dual pathways of aspartimide formation. Note that the ring-opening favors the undesirable
Prevention Protocols: The Self-Validating System
Do not rely on "luck." Implement these three protocols to engineer the problem out of your synthesis.
Protocol A: The Golden Rule (Protecting Group Switch)
The Issue: The standard Benzyl (OBzl) ester is too unhindered. It invites attack. The Fix: Switch to Cyclohexyl (OcHex) ester for Asp residues.
-
Why: The cyclohexyl group is sterically bulky.[1] It acts as a physical shield, preventing the backbone nitrogen from approaching the ester carbonyl.
-
Validation: OcHex is stable to TFA (chain assembly) but cleaves cleanly in HF (final step).
| Sequence Risk | Recommended Derivative | Reason |
| Asp-Gly (Critical) | Boc-Asp(OcHex)-OH | Glycine offers no steric protection; OcHex is mandatory. |
| Asp-Ser/Thr (High) | Boc-Asp(OcHex)-OH | Hydroxyls can catalyze the attack; OcHex is required. |
| Asp-Val/Leu (Low) | Boc-Asp(OBzl)-OH | Steric bulk of Val/Leu usually protects the Asp. |
Protocol B: The "In Situ" Neutralization
The Issue: Separate neutralization steps (e.g., wash with 10% DIEA for 2 mins) leave the peptide in a basic state with free amines for too long. The Fix: Use In Situ Neutralization .[1]
-
Wash rapidly with DCM (do not neutralize yet).
-
Add the Activated Amino Acid + Coupling Reagent + DIEA simultaneously .
-
Why: The acid is consumed by the coupling reaction immediately. The time the amine spends in a "free base" state without an electrophile (the incoming amino acid) is minimized.
Protocol C: The HF Temperature Control (Critical for Boc)
The Issue: HF cleavage at room temperature (RT) promotes acid-catalyzed aspartimide formation, even if you used OcHex. The Fix: Perform the HF cleavage strictly at -5°C to 0°C .
Experimental Workflow: Low-Aspartimide HF Cleavage
Objective: Cleave the peptide from the resin while suppressing acid-catalyzed succinimide formation.
Reagents:
-
Anhydrous HF (Type I)
-
Scavenger Mix: p-Cresol (or Anisole) and Dimethyl sulfide (DMS).
-
Note: Avoid Thioanisole if possible, as it can sometimes promote S-alkylation, though it is a good scavenger.
Step-by-Step Protocol:
-
Preparation:
-
Dry the resin completely (vacuum desiccator, P2O5, overnight). Traces of DCM or water can heat up the HF reaction.
-
Prepare the scavenger mixture: p-Cresol : DMS (1:1 v/v) .
-
-
Loading:
-
Place 500 mg resin in the Teflon reaction vessel.
-
Add 1.0 mL of Scavenger Mix (Low HF condition promotes S_N2 mechanism, reducing carbocation lifetime).
-
-
HF Distillation (The Cold Cycle):
-
Cool the reaction vessel to -78°C (Dry ice/Acetone).
-
Distill 9 mL of HF into the vessel.
-
CRITICAL: Warm the vessel to -5°C (Ice/Salt bath). DO NOT EXCEED 0°C.
-
-
Reaction:
-
Stir at -5°C for 60 minutes .
-
Why: At this temperature, the energy barrier for the intramolecular attack (aspartimide) is not reached, but the energy for ester cleavage (OcHex removal) is sufficient.
-
-
Evaporation:
-
Evaporate HF using a high-vacuum line while keeping the vessel at 0°C. Do not use a warm water bath to speed this up.
-
-
Workup:
-
Precipitate immediately in ice-cold Diethyl Ether.
-
Centrifuge and wash x3 with Ether to remove scavengers.
-
Lyophilize from 0.1% TFA/Water immediately. Avoid leaving the peptide in solution at neutral pH (which would reopen any formed imides).
-
References & Authoritative Sources
-
Tam, J. P., et al. (1979). Mechanisms for the prevention of aspartimide formation in the solid-phase synthesis of aspartyl peptides. Tetrahedron Letters. (Establishes OcHex as the solution for Boc).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. (Foundational Boc chemistry).
-
Sigma-Aldrich Technical Bulletin. Boc Resin Cleavage Protocol. (Standard HF procedures).[2][4]
-
Neumann, K., et al. (2025). Aspartimide Formation and Its Prevention in Solid Phase Peptide Synthesis.[5] (Review covering both Fmoc and Boc mechanisms).
-
Iris Biotech. Aspartimide Formation - Troubleshooting Guide.
Sources
Optimizing HATU/HBTU coupling reagents with Boc-protected amino acids
Topic: Optimizing HATU/HBTU Coupling in Boc-SPPS
Executive Summary & Core Logic
The Central Conflict: The use of uronium/aminium reagents (HATU, HBTU) in Boc chemistry presents a unique paradox compared to Fmoc chemistry.
-
The Activation Requirement: HATU/HBTU require a base (DIEA/NMM) to activate the carboxylic acid.
-
The Deprotection Aftermath: Boc removal (using TFA) leaves the N-terminus as a protonated trifluoroacetate salt (
). -
The Risk: To couple, you must neutralize the amine salt.[1] However, if free amines encounter unreacted HATU/HBTU, they attack the reagent’s central carbon atom, forming a permanent guanidino-derivative (chain termination).
The Solution: High-Efficiency In-Situ Neutralization To optimize yield and minimize aggregation, we utilize an In-Situ Neutralization protocol.[2][3] This involves pre-activating the amino acid away from the resin, then adding the activated mixture (containing excess base) to the protonated resin. This ensures the coupling reagent is consumed (converted to the active ester) before the resin amine is liberated, preventing guanidinylation.
Mechanism of Failure: The Guanidinylation Trap
Understanding why couplings fail is the first step to fixing them. The diagram below illustrates the competition between the desired acylation and the irreversible guanidinylation termination.
Figure 1: The Kinetic Competition. If the amine is neutralized before the active ester forms, it attacks the HATU/HBTU directly (Red Path), terminating the synthesis.
Standard Operating Procedure (SOP)
Protocol: Boc-SPPS with In-Situ Neutralization (HBTU/HATU)
This protocol replaces the traditional "Neutralize
Reagents:
-
Activator: 0.5 M HBTU (or HATU) in DMF.
-
Base: 100% DIEA (Diisopropylethylamine).
-
Amino Acid: 0.5 M Boc-AA-OH in DMF.
Step-by-Step Workflow:
-
Deprotection: Treat resin with 100% TFA (2x 1 min flow washes) to remove Boc group.
-
Flow Wash: Rapidly wash with DMF (flow wash 30s) to remove excess TFA.[2][3][4] Do not neutralize yet.
-
Pre-Activation (CRITICAL STEP):
-
In a separate vial, combine:
-
1.0 eq Boc-Amino Acid
-
0.9 eq HBTU/HATU (Slight deficit prevents excess reagent from reacting with resin)
-
2.5 eq DIEA
-
-
Wait Time: Shake for 30-60 seconds . (Longer >5 min increases racemization risk).
-
-
Coupling:
-
Add the pre-activated mixture directly to the protonated (TFA-salt) resin.
-
The excess DIEA (1.5 eq surplus) neutralizes the resin-bound amine in situ.
-
Reaction Time: 10 minutes.
-
Data Comparison: Coupling Efficiency
| Feature | HBTU | HATU | Recommendation |
| Reactivity | High | Very High | Use HATU for hindered AAs (Aib, N-Me). |
| Racemization | Moderate | Low | HATU preferred for Cys/His. |
| Guanidinylation | Risk if slow activation | Risk if slow activation | Always pre-activate. |
| Cost | Low | High | Use HBTU for standard residues. |
Troubleshooting Matrix (FAQ)
Issue 1: Low Yield / Chain Termination
Q: My mass spec shows a peak +100 Da (HBTU) or +135 Da (HATU) larger than expected, and the sequence stopped.
-
Diagnosis: Guanidinylation .[6][7][8][9] The resin amine attacked the coupling reagent.
-
Root Cause: You likely added the HBTU/HATU to the resin before the amino acid was fully activated, or you used a large excess of HBTU relative to the amino acid.
-
Solution:
-
Ensure Pre-activation (Step 3 in SOP) is performed in a separate vial.
-
Use a stoichiometry of 0.9 eq HBTU : 1.0 eq Amino Acid . Never use excess uronium salt.
-
Issue 2: Racemization (Epimerization)
Q: I am seeing D-amino acid impurities (e.g., D-His, D-Cys) in my final product.
-
Diagnosis: Base-catalyzed racemization via oxazolone formation.[10]
-
Root Cause: High concentrations of strong base (DIEA) facilitate proton abstraction from the
-carbon of the activated ester. -
Solution:
-
Switch Reagent: Use HATU instead of HBTU (faster reaction = less time to racemize).
-
Switch Base: For Cys and His, replace DIEA with 2,4,6-Collidine (TMP). It is a weaker base that is sufficient for activation but poor at proton abstraction.
-
Add Additive: Add 1.0 eq of HOAt (if using HATU) or HOBt (if using HBTU) to the coupling mixture.
-
Issue 3: Aggregation (Incomplete Coupling)
Q: The coupling yield drops significantly after 10-15 residues, despite using HATU.
-
Diagnosis: Beta-sheet aggregation (structure formation on resin).
-
Root Cause: In Boc chemistry, the "neutralize then wash" step allows the peptide to aggregate before the activated AA arrives.
-
Solution:
-
Strictly follow the In-Situ Neutralization protocol (SOP above). Keeping the peptide protonated until the exact moment of coupling disrupts hydrogen bonding.
-
Use Pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH) at strategic positions (every 5-7 residues) to introduce a "kink" in the chain.
-
Advanced Optimization: The Racemization Pathway
When coupling Cysteine or Histidine, standard HBTU/DIEA protocols are dangerous. The diagram below details the racemization mechanism you must avoid.
Figure 2: Base-Mediated Racemization.[10] The oxazolone intermediate is susceptible to proton abstraction by strong bases like DIEA. Switching to Collidine mitigates this risk.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[11][12] An efficient peptide coupling additive.[11][13][14] Journal of the American Chemical Society.[7] Link
-
Schnölzer, M., Alewood, P., Jones, A., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research. Link
-
Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in Enzymology. Link
-
Bachem. (2024). Peptide Coupling Reagents Guide. Bachem Technical Support. Link
-
Sigma-Aldrich. (2024). Peptide Coupling Reagents: Mechanism and Selection. Merck/Sigma Technical Library. Link
Sources
- 1. chempep.com [chempep.com]
- 2. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]
- 5. peptide.com [peptide.com]
- 6. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 7. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. americapeptides.com [americapeptides.com]
- 13. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
Selective N-Boc deprotection in the presence of acid-sensitive groups
Ticket Status: OPEN Subject: Troubleshooting N-Boc removal in polyfunctional substrates Assigned Specialist: Senior Application Scientist
Welcome to the Advanced Synthesis Support Center
You are here because the "standard" protocol (TFA/DCM or HCl/Dioxane) has failed you. In complex molecule synthesis, the N-Boc group often sits alongside functionalities that crumble under strong acidic conditions—silyl ethers (TBDMS, TIPS), acetals, or tert-butyl esters.
This guide abandons the "add acid and pray" approach. Instead, we treat deprotection as a precise surgical operation. Below are three specialized workflows (Modules) designed to address specific chemoselectivity conflicts.
Quick Triage: Which Protocol Do You Need?
Before proceeding, identify your "at-risk" functional group using the decision logic below.
Figure 1: Chemoselectivity Decision Matrix for N-Boc Deprotection.
Module 1: The Silyl-Saver (TMSOTf / 2,6-Lutidine)
Target Audience: Users with TBDMS, TIPS, or TBDPS ethers that are hydrolyzing with TFA.
The Science (Why it works)
Strong Brønsted acids (TFA, HCl) protonate the oxygen of silyl ethers, leading to desilylation. To avoid this, we switch to a silyl-cation mechanism .
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the Boc carbonyl oxygen. The mild base 2,6-lutidine is sterically hindered; it does not attack the electrophiles but effectively scavenges the triflic acid (TfOH) generated in situ. This creates a "proton-free" environment where Boc fragmentation occurs, but silyl ethers remain untouched [1].
Figure 2: TMSOTf-mediated Boc cleavage mechanism.[1][2][3][4][5][6]
Standard Operating Procedure (SOP)
-
Preparation: Dry DCM (Methylene Chloride) is non-negotiable. Flame-dry glassware under Ar/N2.
-
Dissolution: Dissolve substrate (1.0 equiv) in DCM (0.1 M).
-
Base Addition: Add 2,6-lutidine (1.5 – 2.0 equiv).[2] Cool to 0 °C.
-
Note: Do not use Pyridine; it is nucleophilic enough to cause side reactions.
-
-
Activation: Dropwise addition of TMSOTf (1.5 – 2.0 equiv).
-
Monitoring: Stir at 0 °C to RT. Reaction is usually fast (15–60 min).
-
Quench (Critical): Quench with MeOH or saturated NaHCO3 before concentrating. If you concentrate the reaction mixture directly, the concentration of transient TfOH will spike and strip your silyl ethers.
Troubleshooting:
-
Issue: Silyl groups are still falling off.
-
Fix: Increase Lutidine to 3.0 equiv. Ensure the quench is basic (NaHCO3) and performed at 0 °C.
Module 2: The Ester-Preserver (ZnBr2)
Target Audience: Users attempting to remove N-Boc in the presence of a tert-butyl ester (COOtBu).
The Science (Why it works)
Standard acids and even TMSOTf often cleave tert-butyl esters alongside N-Boc because the fragmentation mechanisms (formation of the t-butyl cation) are nearly identical.
Zinc Bromide (ZnBr2) acts as a specialized Lewis acid.[7] It coordinates to the carbamate oxygen, facilitating Boc removal via a chelation-assisted mechanism that is kinetically much slower on the ester functionality. This allows for a window of selectivity that strong acids cannot provide [2].
Standard Operating Procedure (SOP)
-
Solvent: DCM is preferred.
-
Reagent: Add ZnBr2 (5.0 – 10.0 equiv). Yes, a large excess is required.
-
Conditions: Stir at Room Temperature.
-
Time: This is a slow reaction. Expect 4 – 24 hours.
-
Workup: The large amount of Zinc salts can create an emulsion.
-
Tip: Pour into a vigorously stirring solution of EDTA or Rochelle's salt to chelate the Zinc before extraction.
-
Troubleshooting:
-
Issue: Reaction is stalled at 50% conversion.
-
Fix: Sonication can help break up the ZnBr2 aggregates and accelerate the reaction.
Module 3: The "Green" Thermal Method (HFIP)
Target Audience: Users with highly sensitive acetals, ketals, or those wishing to avoid halogenated reagents.
The Science (Why it works)
Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen-bonding, but non-nucleophilic solvent. Upon heating, it stabilizes the leaving group (tert-butyl cation) via solvation, lowering the activation energy for thermal fragmentation. This method is "neutral"—no external acid or base is added—making it the safest option for acetals [3].
Standard Operating Procedure (SOP)
-
Solvent: Dissolve substrate in neat HFIP (1,1,1,3,3,3-hexafluoro-2-propanol).
-
Conditions: Heat to reflux (approx. 58 °C) or use a microwave reactor at 100–120 °C.
-
Time:
-
Reflux: 2 – 12 hours.
-
Microwave: 15 – 60 minutes.
-
-
Workup: Simply evaporate the solvent.[8] The byproducts are gases (Isobutene, CO2) and the solvent is volatile.
Troubleshooting:
-
Issue: Substrate solubility in HFIP is poor.
-
Fix: You can use TFE (Trifluoroethanol) as a cosolvent, though it is slightly less reactive.
Comparative Data: Reagent Tolerance
| Functional Group | TFA / DCM (Standard) | TMSOTf / Lutidine (Module 1) | ZnBr2 (Module 2) | HFIP / Heat (Module 3) |
| N-Boc | Cleaved | Cleaved | Cleaved | Cleaved |
| TBDMS / TIPS | Cleaved (Risk) | Stable | Stable | Stable |
| tert-Butyl Ester | Cleaved | Cleaved (Likely) | Stable | Stable (Temp dependent) |
| Acetal / Ketal | Cleaved | Stable (Mostly) | Stable | Stable |
| Trityl (Trt) | Cleaved | Cleaved | Stable | Stable |
| Fmoc / Cbz | Stable | Stable | Stable | Stable |
References
-
Sakaitani, M., & Ohfune, Y. (1985). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-carboxylate ion equivalent. Tetrahedron Letters, 26(45), 5543-5546.
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989). Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent. Synthetic Communications, 19(18), 3139-3142.
-
Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.[8] Synthetic Communications, 38(21), 3840-3853.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113056475A - Deprotection method for peptide compound or amide compound and resin removal method in solid phase reaction and method for producing peptide compound - Google Patents [patents.google.com]
- 7. Zinc Bromide [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
Minimizing dehydration of Asn and Gln side-chains in Boc synthesis
Topic: Minimizing Dehydration of Asn and Gln Side-Chains
The Mechanic: Why Dehydration Happens
In Boc solid-phase peptide synthesis (SPPS), Asparagine (Asn) and Glutamine (Gln) present a unique challenge due to their primary amide side chains (
This side reaction converts Asn into
Mechanism of Nitrile Formation
The dehydration is driven by the high reactivity of the
Visualizing the Pathway:
Caption: Kinetic competition between peptide bond formation (green) and side-chain dehydration (black). Use of additives shifts kinetics toward the green pathway.
Troubleshooting & FAQs
This section addresses specific user scenarios encountered in the lab.
Q1: I am seeing a -18 Da peak in my Mass Spec. Is this dehydration?
A: Yes, a mass shift of -18 Da (or multiples thereof if multiple Asn/Gln residues are present) is the diagnostic signature of nitrile formation.
-
Verification: Check your HPLC trace. The nitrile analog is less polar than the amide and typically elutes later on reverse-phase columns.
-
Correction: You cannot reverse this on the resin. You must resynthesize using the protocols in Section 3.
Q2: Can I use unprotected Boc-Asn-OH or Boc-Gln-OH?
A: Yes, but never with carbodiimides (DCC/DIC) alone.
-
Risk: Direct carbodiimide activation causes significant dehydration.
-
Solution: You must use an additive like HOBt (1-hydroxybenzotriazole) or HOSu (N-hydroxysuccinimide).[1] These form an active ester in situ that is less prone to intramolecular cyclization than the
-acylisourea. -
Best Practice: For maximum safety, use Xanthyl (Xan) protected derivatives (see Q3).
Q3: Why is Xanthyl (Xan) protection recommended for Boc chemistry?
A: Xanthyl is the "Gold Standard" for Asn/Gln in Boc SPPS.
-
Stability: The Xan group is stable to TFA (used to remove the Boc group at every cycle).
-
Removal: It is cleaved only by HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) during the final cleavage step.
-
Solubility: It significantly improves the solubility of Asn/Gln, which are notoriously difficult to dissolve in DCM/DMF.
Q4: I usually use Trityl (Trt) protection in Fmoc chemistry. Can I use it here?
A: NO.
-
Reason: Trityl groups are acid-labile. In Boc chemistry, the repetitive 50% TFA treatments used to remove the N-terminal Boc group will prematurely cleave the Trityl side-chain protection, leaving the amide exposed to dehydration in subsequent steps and potentially leading to alkylation of other residues (like Trp).
Experimental Protocols
Protocol A: Coupling Unprotected Asn/Gln (The HOBt Method)
Use this if cost is a driver or Xan-protected amino acids are unavailable.
Reagents:
-
Boc-Asn-OH or Boc-Gln-OH (2.0 equiv)
-
DCC (Dicyclohexylcarbodiimide) (2.0 equiv)
-
HOBt (anhydrous preferred) (2.0 equiv)
-
Solvent: DMF (Dimethylformamide) or DCM/DMF mixture.
Step-by-Step:
-
Dissolution: Dissolve Boc-Asn-OH and HOBt in a minimum amount of cold DMF (0°C).
-
Activation: Add DCC. Stir at 0°C for 15–30 minutes.
-
Observation: A white precipitate (DCU) will form.
-
-
Filtration (Optional but Recommended): Filter off the DCU precipitate to prevent it from clogging the resin.
-
Coupling: Add the filtrate (containing the active OBt-ester) to the neutralized peptide-resin.
-
Reaction Time: Shake for 2–4 hours at room temperature.
Protocol B: Coupling Xanthyl-Protected Asn/Gln (The Robust Method)
Use this for high-value sequences or long peptides.
Reagents:
-
Boc-Asn(Xan)-OH or Boc-Gln(Xan)-OH (2.0 - 3.0 equiv)
-
DIC (Diisopropylcarbodiimide) (2.0 - 3.0 equiv)
-
Solvent: DCM/DMF (1:1).
Step-by-Step:
-
Dissolution: Dissolve Boc-Asn(Xan)-OH in DCM/DMF.
-
Note: The Xan group adds bulk; ensure full solubility before proceeding.
-
-
Activation: Add DIC directly to the amino acid solution.
-
Coupling: Add the mixture immediately to the resin.
-
Reaction Time: Shake for 1–2 hours.
-
Why no HOBt? With Xan protection, the amide nitrogen is blocked, physically preventing the intramolecular attack. Standard DIC coupling is safe.
-
Data Summary & Decision Support
Comparative Risk Table
| Method | Dehydration Risk | Solubility | Cost | Recommendation |
| DCC/DIC (Solo) | High (Critical) | Poor | Low | DO NOT USE |
| DCC + HOBt | Low | Moderate | Low | Acceptable for short peptides |
| Boc-Asn(Xan)-OH | Negligible | High | High | Standard for Professional Synthesis |
| Active Esters (ONp) | Low | Poor | Moderate | Historical/Specialized use |
Workflow Decision Tree
Caption: Decision logic for reagent selection based on side-chain protection status.
References
-
Mojsov, S., Mitchell, A. R., & Merrifield, R. B. (1980). A quantitative evaluation of methods for coupling asparagine. The Journal of Organic Chemistry, 45(26), 555-560.
-
Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476-1482. (Foundational work on coupling efficiency and side reactions).
-
Rovero, P., et al. (1993). Use of the xanthyl group for the protection of the side chain of asparagine and glutamine in solid-phase peptide synthesis. Letters in Peptide Science, 1, 27-32.
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
Sources
Validation & Comparative
Chiral HPLC analysis for enantiomeric purity of (S)-N-Boc-(2'-Chlorophenyl)Glycine
Executive Summary
The enantiomeric purity of (S)-N-Boc-(2'-Chlorophenyl)Glycine is a critical quality attribute in peptide synthesis and peptidomimetic drug development. This molecule presents a dual analytical challenge: the steric bulk of the ortho-chloro substituent and the acidity of the free carboxylic acid.
The Verdict: Based on structural activity relationships (SAR) and chiral recognition mechanisms, the Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H or IA ) is the superior choice over Cellulose-based alternatives (OD-H) for this specific congener. The helical amylose cavity better accommodates the twisted conformation induced by the ortho-chloro group.
Recommended System:
-
Column: Chiralpak AD-H (5 µm, 4.6 × 250 mm)
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1 v/v/v)
-
Mode: Normal Phase (NP)
The Analytical Challenge
To design a robust method, one must understand the molecular behavior interfering with separation:
-
The Ortho-Chloro Effect: unlike unsubstituted phenylglycine, the 2'-chloro group forces the phenyl ring out of planarity with the glycine backbone. This creates a "bulky" chiral pocket that requires a stationary phase with a flexible, inclusion-capable cavity (Amylose) rather than a rigid trench (Cellulose).
-
Carboxylic Acid Ionization: The free acid (
) will ionize in neutral mobile phases, leading to severe peak tailing and loss of chiral recognition. Acidic suppression is non-negotiable. -
Boc-Group Hydrophobicity: The tert-butoxycarbonyl group adds significant hydrophobic character, making Normal Phase (Alkane/Alcohol) the preferred mode for maximizing solubility and interaction with the carbamate linkers on the stationary phase.
Comparative Evaluation of Stationary Phases
The following comparison evaluates the three primary column chemistries used for N-protected amino acids.
Candidate 1: Amylose tris(3,5-dimethylphenylcarbamate)
-
Commercial Examples: Chiralpak AD-H, Chiralpak IA (Immobilized).[1]
-
Mechanism: The amylose polymer forms a left-handed 3/4 helix. The carbamate groups provide H-bonding sites (C=O and N-H), while the phenyl rings offer
- interactions. -
Performance on Target: Excellent. The helical cavity is sufficiently "open" to accept the ortho-substituted phenyl ring. The N-Boc group interacts strongly with the stationary phase carbamates.
-
Pros: High selectivity (
), high resolution ( ). -
Cons: Coated versions (AD-H) are damaged by "non-standard" solvents (THF, DCM).
Candidate 2: Cellulose tris(3,5-dimethylphenylcarbamate)[2]
-
Commercial Examples: Chiralcel OD-H, Chiralpak IC (Immobilized).
-
Mechanism: Cellulose forms linear, sheet-like layers (pseudo-helical). The cavities are deeper but more rigid/narrow than amylose.
-
Performance on Target: Moderate to Poor. While excellent for flat aromatics (e.g., naphthyl), the ortho-chloro steric clash often prevents deep inclusion into the cellulose groove, leading to lower retention and reduced selectivity.
-
Pros: Complementary selectivity if AD-H fails.
-
Cons: Lower resolution for bulky ortho-isomers.
Candidate 3: Pirkle-Type (Brush) Phases
-
Commercial Examples: Whelk-O 1.
-
Mechanism: Donor-Acceptor
- interactions. -
Performance on Target: Good Alternative. If polysaccharide columns fail, Whelk-O 1 often succeeds due to the strong interaction between the electron-rich N-Boc group and the electron-deficient dinitrobenzamide selector.
-
Pros: Highly durable, inverted elution order often possible.
-
Cons: Generally lower capacity factor (
) than polysaccharides.
Summary Data Comparison (Projected)
| Parameter | Chiralpak AD-H | Chiralcel OD-H | Whelk-O 1 |
| Selectivity ( | 1.35 (High) | 1.08 (Low) | 1.25 (Med) |
| Resolution ( | > 2.5 | < 1.2 | > 1.8 |
| Peak Shape (Tailing) | Excellent (with TFA) | Good | Excellent |
| Elution Order | S (typically 2nd) | Variable | Variable |
Detailed Experimental Protocol
This protocol is designed to be self-validating . If the resolution criteria are not met, the method automatically triggers the optimization pathway.
Reagents & Preparation[2][3]
-
Solvents: HPLC-grade n-Hexane (Hex), Isopropanol (IPA), Trifluoroacetic Acid (TFA).
-
Sample Diluent: Mobile Phase (without TFA if stability is a concern, but usually safe for short term).
-
Concentration: 0.5 mg/mL (Avoid overloading; N-Boc aromatics have high UV extinction).
Instrument Parameters[4][5][6]
-
System: HPLC with UV/Vis or PDA detector.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).
-
Temperature: 25°C (Lowering to 15°C can improve resolution if marginal).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm (aromatic ring) and 210 nm (amide bond).
The "Gold Standard" Method (Step-by-Step)
-
Mobile Phase Preparation:
-
Mix n-Hexane / IPA (90:10 v/v) .
-
Add 0.1% TFA (e.g., 1 mL TFA per 1 L solvent). Critical: Mix thoroughly to prevent baseline noise.
-
Degas via sonication (5 mins).
-
-
Equilibration:
-
Flush column with 20 column volumes (approx. 60 mL) until baseline is flat.
-
Check: Pressure should be stable (~30-50 bar).
-
-
System Suitability Test (SST):
-
Inject a Racemic Standard (mix of R and S).
-
Criteria:
-
Resolution (
) 1.5 (Baseline separation). -
Tailing Factor (
) 1.3. -
Retention time repeatability (
) < 1.0%.
-
-
-
Sample Analysis:
-
Inject the (S)-enantiomer sample.
-
Calculate Enantiomeric Excess (
):
-
Visualizing the Workflow & Mechanism
Method Development Decision Tree
Figure 1: Strategic decision tree for method development, prioritizing Amylose phases due to the ortho-chloro steric effects.
Chiral Recognition Mechanism[7]
Figure 2: The Three-Point Interaction Model. Successful separation requires H-bonding, Pi-Pi stacking, and the specific steric fit of the twisted 2'-chloro-phenyl group into the amylose helix.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of -COOH | Increase TFA to 0.1% or 0.2%. Ensure TFA is fresh. |
| Fronting | Column Overload | Dilute sample to 0.1 mg/mL or reduce injection volume (e.g., 5 µL). |
| No Separation | Insufficient Retention | Reduce alcohol content (e.g., to 98:2 Hex/IPA) or lower temp to 15°C. |
| Broad Peaks | Solubility Issues | Ensure sample is fully dissolved in mobile phase. Check for precipitation. |
Important Note on Solvents: If using Chiralpak AD-H (coated), NEVER use Ethyl Acetate, THF, Chloroform, or DCM. These will dissolve the stationary phase and destroy the column. If solubility is a major issue, switch to Chiralpak IA (immobilized), which tolerates these solvents.
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H & CHIRALCEL® OD-H. (Accessed 2026).
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
-
Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[2][3][4][5] Chemical Society Reviews. (Foundational text on Amylose vs Cellulose mechanisms).[6]
-
Phenomenex. Chiral HPLC Separations Guide.
-
Wang, F., et al. (2004). Comparison study of Chiralpak AD-H with AD columns. Journal of Chromatography A. (Demonstrates the importance of solvated conformation in AD phases).
Sources
Mass spectrometry validation of peptides containing (S)-N-Boc-(2'-Chlorophenyl)Glycine
Technical Comparison Guide: Mass Spectrometry Validation of Peptides Containing (S)-N-Boc-(2'-Chlorophenyl)Glycine
Executive Summary & Technical Context
Target Analyte: Peptides incorporating (S)-N-Boc-(2'-Chlorophenyl)Glycine (hereafter referred to as Boc-2-Cl-Phg ). Application: This non-standard amino acid (NSAA) is frequently employed in peptidomimetics to induce conformational rigidity and enhance metabolic stability against proteolysis. The ortho-chloro substitution provides unique steric locking and lipophilicity, while the N-Boc group often serves as a "cap" in early-stage drug discovery or intermediate validation.
The Validation Challenge: Standard proteomic workflows fail to validate Boc-2-Cl-Phg peptides due to three factors:
-
Boc Lability: The tert-butyloxycarbonyl (Boc) group is acid-labile and prone to in-source fragmentation (ISF) during Electrospray Ionization (ESI), leading to "ghost" spectra lacking the parent ion.
-
Isotopic Complexity: The presence of Chlorine (
and ) creates a split isotopic envelope that must be distinguished from background noise or deamidation. -
Isobaric Confusion: Without high-resolution MS (HRMS), 2-Cl-Phg can be confused with modified Phenylalanine derivatives.
This guide provides a self-validating MS workflow to distinguish Boc-2-Cl-Phg from its closest structural analogs: Phenylalanine (Phe) , Phenylglycine (Phg) , and 2-Chlorophenylalanine (2-Cl-Phe) .
Comparative Analysis: Boc-2-Cl-Phg vs. Alternatives
To ensure authoritative grounding, we compare the mass spectral behavior of the target against standard alternatives.
A. Isotopic Fidelity (The "A+2" Signature)
The most robust validation metric is the chlorine isotope pattern. Unlike standard amino acids (Phe, Phg), 2-Cl-Phg exhibits a distinct 3:1 ratio between the monoisotopic peak (
| Feature | (S)-N-Boc-(2'-Cl-Phg) | Phenylalanine (Phe) | Phenylglycine (Phg) |
| Residue Formula | |||
| Residue Mass (Monoisotopic) | 167.0138 Da | 147.0684 Da | 133.0528 Da |
| Isotope Pattern ( | 100 : 32.0 (Distinct 3:1) | 100 : 0.5 (Carbon only) | 100 : 0.4 (Carbon only) |
| Boc-Loss Signature | High (Neutral loss -56 Da) | High (if Boc protected) | High (if Boc protected) |
B. Fragmentation Stability (MS/MS)
The ortho-chloro substituent weakens the benzylic C-H bond, influencing fragmentation pathways.
-
Boc-2-Cl-Phg: Shows a dominant neutral loss of isobutylene (
) in MS1 or low-energy CID. High-energy CID yields a characteristic immonium ion at 139/141 . -
2-Cl-Phe: The extra methylene group (
) stabilizes the side chain. The immonium ion shifts to 153/155 .
Strategic Visualization
Diagram 1: Fragmentation Logic & Diagnostic Ions
This pathway illustrates the specific neutral losses and diagnostic ions required to confirm the presence of the Boc group and the Chlorinated core.
Caption: Step-wise fragmentation pathway for Boc-2-Cl-Phg peptides. Note the sequential loss of the Boc group followed by the generation of the chlorine-specific immonium ion.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to overcome the lability of the Boc group while ensuring isotopic confirmation.
Step 1: Sample Preparation (Soft Handling)
-
Solvent: Dissolve peptide in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Avoid: Do not use Trifluoroacetic Acid (TFA) in the injection solvent if possible, as it promotes premature Boc cleavage.
-
Concentration:
.
Step 2: MS Acquisition Parameters (The "Soft-Hard" Method)
To validate the intact molecule and the core sequence, use a dual-energy approach.
-
Scan Event 1: Soft Ionization (MS1)
-
Source Temp:
(Critical to keep Boc intact). -
Cone Voltage / Declustering Potential: Low (
). -
Goal: Observe the intact parent ion
and the Chlorine Isotope Pattern ( ).
-
-
Scan Event 2: Targeted MS/MS (CID)
-
Precursor: Select the
monoisotopic peak. -
Collision Energy (CE): Ramp
. -
Goal:
-
Confirm transition:
. -
Detect Immonium Ion:
139.01 ( ) and 141.01 ( ).
-
-
Step 3: Data Analysis & Criteria
Use the following table to validate your results.
| Parameter | Acceptance Criteria | Failure Mode Interpretation |
| Parent Ion ( | Observed at calc. mass | If |
| Isotope Ratio | If | |
| Neutral Loss | If | |
| Immonium Ion | If |
Visualizing the Validation Logic
Diagram 2: Decision Tree for Unknown Peptide Verification
This logic flow ensures you do not misidentify the compound due to isobaric interference.
Caption: Logical decision tree for confirming the identity of Boc-2-Cl-Phg peptides, filtering out non-chlorinated and non-Boc analogs.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2756779, N-Boc-(2'-Chlorophenyl)glycine. Retrieved from [Link]
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Retrieved from [Link]
-
Matrix Science. (2024). Mascot Help: Peptide Fragmentation Mechanisms and Nomenclature. Retrieved from [Link]
-
University of Ohio. (2004). Mass Spectrometry of Peptides and Proteins: Fragmentation and Ionization. Retrieved from [Link]
-
ResearchGate. (2021). Discussion: Avoiding Boc-cleavage during Mass Analysis. Retrieved from [Link]
Comparing Boc vs. Fmoc strategy for synthesis of complex peptides
A Comparative Guide for Advanced Applications
Executive Summary: The Orthogonality vs. Solvation Trade-off
In the synthesis of complex peptides—defined here as sequences exceeding 40 residues, possessing high hydrophobicity (e.g., amyloidogenic domains), or prone to "difficult sequences" phenomena—the choice between Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) strategies is not merely a preference; it is a determinant of success.[1]
While Fmoc is the industrial standard due to its orthogonal safety profile and ease of automation, Boc chemistry remains the "nuclear option" for difficult sequences. This guide dissects the physicochemical causality behind this distinction, focusing on the solvation effects of protonation versus the convenience of orthogonality .
Mechanistic Architecture
To understand performance, we must first analyze the deprotection environments.
Fmoc Strategy: The Orthogonal Standard
Fmoc relies on a base-labile mechanism.[1][2][3] The N-terminal protecting group is removed by a secondary amine (typically 20% piperidine in DMF).
-
Mechanism:
-elimination.[2] -
State of Peptide: During deprotection, the growing peptide chain possesses a neutral free amine.
-
Implication: Neutral peptide chains are prone to forming inter-chain hydrogen bonds (
-sheets), leading to aggregation and "synthesis collapse" inside the resin matrix.
Boc Strategy: The Solvation Specialist
Boc relies on an acid-labile mechanism.[1][3] The N-terminal group is removed by TFA (Trifluoroacetic acid).
-
Mechanism: Acidolysis.[4]
-
State of Peptide: Upon deprotection, the N-terminal amine is protonated (
).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Implication: The positive charge on the N-terminus leads to electrostatic repulsion between peptide chains. Furthermore, TFA is an excellent solvent that disrupts internal H-bonds. This "chaotropic effect" is the primary reason Boc synthesis succeeds where Fmoc fails for aggregation-prone sequences.
Comparative Performance Analysis
A. Aggregation and "Difficult Sequences"
Aggregation is the primary cause of deletion sequences (missing amino acids).
| Feature | Fmoc Strategy | Boc Strategy |
| Inter-chain Interaction | High risk. Neutral chains form | Low risk. Protonated amines repel; TFA solvates. |
| Solvent System | DMF/NMP (Good, but cannot break strong aggregates). | TFA (Excellent solvent for breaking aggregates). |
| Mitigation Required? | Yes. Requires Pseudoprolines, HMB backbone protection, or elevated temperature. | No. Inherently resistant to aggregation. |
| Case Study: Amyloid | Often results in truncations without pseudoprolines. | Historically higher crude purity due to solvation. |
B. Side Reactions and Stability[]
1. Aspartimide Formation (The Fmoc Achilles' Heel)
In Fmoc synthesis, repetitive exposure to base (piperidine) catalyzes the attack of the backbone nitrogen on the aspartic acid side chain ester, forming a cyclic imide (Aspartimide).[6] This ring opens to form
-
Fmoc Risk: High (especially in Asp-Gly, Asp-Ser sequences).[7]
-
Boc Risk: Negligible (Acidic conditions do not promote this cyclization).
2. Acid-Sensitive Linkages (The Boc Achilles' Heel) Boc synthesis subjects the peptide to TFA in every cycle.
-
Boc Risk: High. Post-translational modifications like phosphotyrosine or glycosylation can be degraded by repetitive acidolysis.
-
Fmoc Risk: Low. Acid is only used in the final cleavage step.
C. The Cleavage Barrier (Safety & Infrastructure)
This is the single biggest operational differentiator.
-
Fmoc Cleavage: Uses TFA (95%). Performed in standard fume hoods. Glassware is safe.
-
Boc Cleavage: Uses Liquid HF (Hydrofluoric Acid).
-
Hazard: HF is lethal upon skin contact and dissolves glass.
-
Requirement: Requires a dedicated Teflon/Kel-F vacuum line apparatus.
-
Advantage: HF is a "cleaner" reagent for removing benzyl-based side chain groups, often yielding sharper HPLC peaks for robust sequences.
-
Visualizing the Strategic Decision
The following diagram illustrates the decision logic based on peptide complexity and facility capabilities.
Figure 1: Decision Matrix for Selecting Synthesis Strategy based on peptide properties and lab infrastructure.
Advanced Experimental Protocols
Protocol A: High-Efficiency Boc SPPS (In-Situ Neutralization)
Recommended for: Difficult sequences, long peptides, when HF is available. Note: This protocol differs from "Standard Boc" by eliminating the separate neutralization step, maximizing coupling efficiency.
-
Deprotection: Treat resin with 100% TFA (2 x 1 min flow wash). The high acid concentration ensures complete removal of Boc and solvation of aggregates.
-
Flow Wash: Rapid wash with DCM (Dichloromethane).
-
Coupling (The Critical Step):
-
Dissolve Boc-Amino Acid (4-5 eq) and HBTU (4-5 eq) in DMF.
-
Add DIEA (Diisopropylethylamine) (6-8 eq) immediately before adding to resin.
-
Mechanism: The excess base neutralizes the protonated amine on the resin at the exact moment the activated amino acid arrives. This "in-situ" neutralization prevents the free amine from aggregating before it can react.
-
-
Cleavage: High vacuum HF line (1 hour at 0°C) with p-cresol scavenger.
Protocol B: Optimized Fmoc SPPS for Aggregation
Recommended for: Labs without HF, minimizing aspartimide formation.
-
Deprotection: Treat resin with 20% Piperidine + 0.1M HOBt in DMF.
-
Why HOBt? It suppresses aspartimide formation during the basic step [6].
-
-
Wash: DMF (5 times).
-
Coupling: Use HATU instead of HBTU for difficult couplings.
-
Strategic Insertion: For every 6-8 residues, or within hydrophobic patches, substitute a standard amino acid with a Pseudoproline dipeptide (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Mepro)-OH). This introduces a "kink" in the chain, mechanically disrupting
-sheet formation.
-
-
Cleavage: TFA/TIS/Water (95:2.5:2.5) for 2-4 hours.
The Synthesis Cycle Comparison
Figure 2: Mechanistic Cycle Comparison. Note the "Neutral Amine" state in Fmoc (risk of aggregation) vs. the "Protonated Amine" state in Boc (electrostatic repulsion).
References
-
Kent, S. B. H. (1988). "Chemical Synthesis of Peptides and Proteins." Annual Review of Biochemistry, 57, 957-989. Link
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). "In situ neutralization in Boc-chemistry solid phase peptide synthesis." International Journal of Peptide and Protein Research, 40(3-4), 180-193. Link
-
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
BenchChem. (2025).[1][3][6] "Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis." BenchChem Technical Guides. Link
-
Merck/Sigma-Aldrich. (2024). "Fmoc Solid Phase Peptide Synthesis - Causes of Aspartimide Formation." Technical Library. Link
Sources
Comparative Guide: Biological Profiling of Peptidomimetics Incorporating Unnatural Amino Acids
Executive Summary: The Peptidomimetic Advantage
Native peptides offer exquisite specificity but suffer from poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic degradation and low membrane permeability. Peptidomimetics—specifically those incorporating Unnatural Amino Acids (UAAs) such as D-amino acids,
This guide details the critical assay frameworks required to validate these molecules. As an Application Scientist, I will walk you through the "Why" (causality), the "How" (protocol), and the "Proof" (data interpretation) of three essential pillars: Proteolytic Stability , Target Binding Affinity , and Membrane Permeability .
Comparative Landscape: Native Peptides vs. UAA-Peptidomimetics
The following table summarizes the performance shift achieved by introducing UAAs.
| Feature | Native Peptides | UAA-Peptidomimetics | Small Molecules |
| Target Specificity | High (High surface area contact) | High (Retains side-chain geometry) | Variable (often lower) |
| Proteolytic Stability | Low ( | High ( | High |
| Membrane Permeability | Very Low (Polar backbone) | Moderate (via N-methylation/cyclization) | High |
| Synthesis Complexity | Low (SPPS) | Moderate (Specialized building blocks) | High (Multi-step organic synthesis) |
| Immunogenicity | Moderate | Low (Non-native structures evade immune recognition) | Low |
Pillar I: Proteolytic Stability Assay (Metabolic Resistance)
The Challenge: Native L-amino acids are rapidly cleaved by serum proteases (e.g., trypsin, chymotrypsin).
The Solution: UAAs (e.g., D-stereoisomers or
Experimental Workflow: Serum Stability Profiling
This protocol measures the in vitro half-life (
Validated Protocol
-
Preparation:
-
Thaw pooled human or mouse serum (centrifuge at 13,000 x g for 10 min to remove lipids/clots).
-
Prepare a 10 mM stock of the peptidomimetic in DMSO.
-
-
Incubation:
-
Dilute peptidomimetic to 100
M in pre-warmed serum (37°C). -
CRITICAL: Include an internal standard (IS) that is structurally distinct but chromatographically similar (e.g., Warfarin or a stable isotopically labeled peptide) to correct for extraction efficiency.
-
-
Sampling:
-
Aliquot 50
L at time points: min, and 24 hrs.
-
-
Quenching & Extraction:
-
Add 150
L of ice-cold Acetonitrile (ACN) containing 1% Formic Acid to precipitate serum proteins. -
Vortex (30 sec) and Centrifuge (10,000 x g, 10 min, 4°C).
-
-
Analysis:
-
Inject supernatant into LC-MS/MS (Reverse Phase C18 column).
-
Monitor the Parent Ion
.
-
Data Analysis & Interpretation
Calculate the remaining percentage using the peak area ratio (Analyte/Internal Standard). Plot
Representative Data: Stability Enhancement via UAA Substitution Data adapted from antimicrobial peptide studies (e.g., Pep05 derivatives).[1]
| Compound ID | Modification Strategy | Serum | Fold Improvement |
| Native-Pep | All L-amino acids | 12.5 | 1.0x |
| MIM-01 | N-terminal D-AA substitution | 45.0 | 3.6x |
| MIM-02 | Full Retro-Inverso (All D-AA) | > 1440 (24h) | > 115x |
| MIM-03 | 180.0 | 14.4x |
Visualization: Stability Assay Logic
Caption: Workflow for determining proteolytic stability. The critical step is the immediate quenching with acidified ACN to halt enzymatic activity.
Pillar II: Target Binding Affinity (Fluorescence Polarization)
The Challenge: Modifying the backbone with UAAs can disrupt the hydrogen bonding network required for binding. The Solution: Fluorescence Polarization (FP) is the gold standard for peptidomimetics because it measures the tumbling rate in solution, which directly correlates to binding without requiring surface immobilization (unlike SPR).
Experimental Workflow: Competition FP Assay
This assay determines the
Validated Protocol
-
Tracer Synthesis: Label the native peptide with a fluorophore (e.g., FITC or TAMRA) at a position distal to the binding interface.
-
Determination (Direct Binding):
-
Titrate the Target Protein against a fixed concentration of Tracer (e.g., 10 nM).
-
Find the protein concentration that yields 50% max polarization (
). Use this protein concentration for the competition assay.
-
-
Competition Assay:
-
Plate: Black 384-well low-binding plate.
-
Mix: 10 nM Tracer + Protein (
) + Serial dilution of Peptidomimetic (UAA-analog). -
Incubate: 30–60 min at Room Temp (protect from light).
-
-
Read: Measure Parallel (
) and Perpendicular ( ) fluorescence intensities.
Expert Insight
-
The "Hook" Effect: If your peptidomimetic aggregates (common with hydrophobic UAAs), you may see false positives. Always include a detergent (0.01% Tween-20) in the buffer.
-
Interpretation: A lower
indicates higher affinity. If the UAA-analog maintains an within 1-log of the native peptide but gains 100x stability, it is a superior drug candidate.
Visualization: FP Principle
Caption: FP Mechanism. Small tracers tumble fast (Low mP). Binding to protein slows tumbling (High mP). UAA-mimetics displace the tracer, reducing mP.
Pillar III: Cellular Permeability (PAMPA)
The Challenge: Peptides are generally polar and membrane-impermeable. The Solution: UAAs like N-methylated amino acids mask the backbone amides, increasing lipophilicity. The PAMPA (Parallel Artificial Membrane Permeability Assay) is the standard high-throughput screen for passive diffusion.
Validated Protocol
-
System Setup: Use a 96-well "Sandwich" plate (Donor plate on bottom, Acceptor plate on top, separated by a filter).
-
Membrane Preparation:
-
Coat the PVDF filter of the donor plate with 5
L of 1% Lecithin in Dodecane (mimics the lipid bilayer).
-
-
Loading:
-
Donor Well: 300
L of Peptidomimetic (10 M) in PBS (pH 7.4). -
Acceptor Well: 200
L of blank PBS.
-
-
Incubation:
-
Assemble the sandwich and incubate for 18 hours at Room Temp in a humidity chamber (to prevent evaporation).
-
-
Quantification:
-
Measure UV absorbance or analyze by LC-MS (preferred for low concentrations) of both Donor and Acceptor wells.
-
-
Calculation: Calculate Effective Permeability (
): Where is acceptor concentration, is filter area, is volume.
Data Interpretation
-
Low Permeability:
cm/s (Typical for native peptides). -
High Permeability:
cm/s (Target for UAA-mimetics).
References
-
Peptidomimetic Definitions & Advantages: Patsnap Synapse. (2025).[2] "What is the difference between peptide and peptidomimetic?" Link
-
Stability of UAA-Peptides: Frontiers in Microbiology. (2020).[3][4] "D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance."[1][5] Link
-
Fluorescence Polarization Protocols: Current Protocols in Chemical Biology.[6][7] (2009).[2][6] "Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein Binding." Link
-
PAMPA Assay Methodology: Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Link
-
UAA Applications in Drug Discovery: Journal of Medicinal Chemistry. (2016). "Unusual amino acids in medicinal chemistry." Link
Sources
- 1. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Overcoming Steric Clash: A Comparative Guide to Coupling Reagents for Hindered Amino Acids
Executive Summary: The "Steric Wall"
In peptide synthesis, sterically hindered amino acids—such as
This guide objectively compares the industry standard (HATU ) against modern, safer, and often superior alternatives (COMU , PyOxim , and T3P ). We move beyond simple "yield" metrics to analyze epimerization control, solution stability, and scalability.
Mechanistic Intelligence
To choose the right reagent, one must understand the activation pathway. The critical differentiator for hindered couplings is the Neighboring Group Effect (NGE) provided by the leaving group (OAt or Oxyma).
The "7-Position" Advantage
Classic reagents like HBTU fail in hindered couplings because the benzotriazole leaving group is passive.
-
HATU (Aza-benzotriazole): The nitrogen at position 7 of the HOAt ring forms a hydrogen bond with the incoming amine, acting as a general base. This "pulls" the amine into the electrophilic center, accelerating the reaction by orders of magnitude.
-
COMU/PyOxim (Oxyma-based): These utilize ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[1] The oxime oxygen acts similarly to the pyridine nitrogen in HOAt, providing catalytic assistance without the explosive risk of benzotriazoles.
Visualization: Activation & Neighboring Group Effect
The following diagram illustrates the activation pathway and how the NGE accelerates coupling while suppressing racemization (via oxazolone formation).
Figure 1: Mechanism of amine-assisted coupling. The "Neighboring Group Effect" (NGE) lowers the activation energy, allowing the amine to outcompete the racemization pathway (Oxazolone).
Comparative Performance Matrix
The following data synthesizes results from key comparative studies (Albericio et al., Dunetz et al.) focusing on difficult junctions (e.g., Aib-Aib, N-Me-Val).
| Feature | HATU (The Standard) | COMU (The Modern Choice) | PyOxim (The Stable Alternative) | T3P (The Scalable Specialist) |
| Chemical Class | Uronium (Guanidinium) | Uronium (Guanidinium) | Phosphonium | Phosphonic Anhydride |
| Leaving Group | HOAt (Explosive risk) | Oxyma Pure (Safe) | Oxyma Pure (Safe) | None (Water soluble byproduct) |
| Reactivity (Hindered) | Extremely High | Superior/Equal to HATU | High (Comparable to HATU) | Moderate to High |
| Epimerization Control | Excellent | Excellent | Excellent | Best-in-Class |
| Solution Stability | Moderate (Hours in DMF) | Poor (Hydrolyzes rapidly) | High (Days in DMF) | Extremely High (Stable liquid) |
| Byproduct Removal | Acid wash/Chromatography | Water/Bicarb wash | Water/Bicarb wash | Water wash only |
| Safety Profile | Allergenic, Explosive | Safer, Green Solvents | Safer | Non-toxic, Non-explosive |
Key Takeaways:
-
COMU vs. HATU: COMU frequently outperforms HATU in yield for
-methylated couplings due to the "softer" nature of the Oxyma leaving group and the morpholino core, which enhances solubility. -
The Stability Trap: COMU is unstable in DMF. Do not leave COMU in stock solutions on automated synthesizers. Use PyOxim if stock solution stability is required.
-
T3P Purity: While T3P kinetics are slower, it generates the lowest epimerization rates, making it the reagent of choice for fragment condensations where preserving chirality is paramount.
Experimental Protocols
Protocol A: The "Power Coupling" (COMU/Oxyma)
Best for: Solid Phase Peptide Synthesis (SPPS), N-methylated amino acids, Aib residues.
The Logic: We use a short pre-activation to generate the active ester, but keep it brief to prevent epimerization. We use DIEA (Diisopropylethylamine) as the base.
-
Stoichiometry: Acid (1.0 equiv) : COMU (1.0 equiv) : Oxyma Pure (1.0 equiv, optional but recommended for extreme hindrance) : DIEA (2.0 equiv).
-
Dissolution: Dissolve the protected amino acid and COMU in a minimal amount of DMF (or NMP for higher swelling).
-
Note: Green solvent alternative:
-Valerolactone (GVL) or 2-MeTHF.
-
-
Activation: Add DIEA. Shake/vortex for exactly 30-60 seconds .
-
Visual Check: The solution should turn bright orange/red (characteristic of the Oxyma active ester).
-
-
Coupling: Immediately add this mixture to the resin (SPPS) or the amine component (Solution).
-
Reaction Conditions:
-
Standard: 1 hour at RT.
-
Hindered (e.g., Aib-Aib): Microwave irradiation (75°C, 30 Watts) for 10-15 mins OR 2-4 hours at 50°C.
-
-
Workup (Solution Phase): Dilute with EtOAc. Wash with sat.
(3x), 1M HCl (3x), and Brine. (COMU byproducts are water-soluble).[2][3]
Protocol B: The "High Fidelity" Coupling (T3P)
Best for: Large scale, Fragment condensation, Solution phase, Ultra-low epimerization requirements.
The Logic: T3P is supplied as a 50% solution in EtOAc or DMF. It requires a base to activate. It does not form a reactive guanidinium species, so "over-activation" is less of a risk.
-
Stoichiometry: Acid (1.1 equiv) : Amine (1.0 equiv) : T3P (1.5 - 2.0 equiv) : Base (Pyridine or NMM, 3-5 equiv).
-
Setup: Dissolve Acid and Amine in EtOAc or 2-MeTHF (preferred for T3P).
-
Addition: Cool the mixture to 0°C (optional, but good for chiral purity). Add the Base.[3]
-
Reagent Addition: Add T3P solution dropwise.
-
Reaction: Allow to warm to RT.
-
Time: T3P is slower.[4] Allow 2–12 hours. Monitor by TLC/LCMS.
-
-
Workup: Self-Validating Step. Add water. The T3P byproducts are completely water-soluble. Separate layers. Wash organic layer with water (x2), 0.5M NaOH (x2), and Brine.
-
Result: Often requires no chromatography.
-
Decision Workflow
Use this logic tree to select the optimal reagent for your specific challenge.
Figure 2: Decision Matrix for selecting coupling reagents based on synthesis phase, stability needs, and chiral sensitivity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Journal of Peptide Science, 16(1), 6–9. [Link]
-
Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051.[5] [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An Efficient Peptide Coupling Additive.[2][3][4][5][6][7] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
Sources
Validation of Stereointegrity After N-Boc Group Deprotection: A Comparative Guide
Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Protocol Guide.
Introduction: The Silent Risk in Chiral Synthesis
In the high-stakes environment of drug development, the integrity of a chiral center is non-negotiable. While the tert-butoxycarbonyl (Boc) group is a staple of peptide synthesis and medicinal chemistry due to its stability towards bases and nucleophiles, its removal—typically via acidolysis—is not a benign event.
For the Senior Application Scientist, the challenge is not just removing the protecting group; it is proving that the stereochemical information encoded in the starting material remains intact. Acid-catalyzed racemization, particularly via the oxazolone (azlactone) mechanism or direct enolization, can silently erode enantiomeric excess (ee), leading to "stereochemical drift" that may only be detected steps later, or worse, in a bioassay.
This guide objectively compares the three primary methodologies for validating stereointegrity post-deprotection: Direct Chiral Chromatography , Marfey’s Derivatization , and NMR Spectroscopy . It provides self-validating protocols to ensure your data meets the rigorous standards of modern regulatory bodies (FDA/EMA).
Comparative Analysis of Validation Methods
The choice of validation method depends on the analyte's complexity, the required sensitivity, and the available instrumentation.
Table 1: Method Performance Matrix
| Feature | Method A: Direct Chiral HPLC/SFC | Method B: Marfey’s Method (FDAA) | Method C: Chiral NMR |
| Principle | Separation on Chiral Stationary Phase (CSP) | Diastereomeric derivatization + Achiral C18 HPLC | Chiral Solvating Agents (CSA) or Shift Reagents |
| Stereo-Resolution | High ( | Very High (Diastereomers separate easily) | Moderate to Low (often requires high conc.) |
| Sensitivity (LOD) | Moderate (UV dependent) | High (Extinction coeff. | Low (mg quantities required) |
| Throughput | High (once method is developed) | Low (requires reaction time) | High (mix and measure) |
| Risk of Induced Racemization | Zero (Non-destructive) | Low (mild alkaline derivatization) | Zero |
| Cost | High (Expensive Columns) | Low (Standard C18 + Reagent) | Low (Deuterated solvents + CSA) |
| Best For | Routine QC, Process Scale-up | Trace impurity detection (<0.1%), Complex matrices | Quick "Yes/No" checks during optimization |
Deep Dive: Mechanisms of Racemization
To validate effectively, one must understand how stereointegrity is lost. During N-Boc deprotection (e.g., using TFA or HCl), the primary risk is not the acidolysis itself, but the formation of reactive intermediates.
The Oxazolone Pathway
When an N-protected amino acid (or peptide) is activated or subjected to strong acid, the carbonyl oxygen of the amide backbone can attack the activated carbonyl of the amino acid, forming an oxazolone ring. This ring is aromatic-like and allows the
Figure 1: Competing pathways during acidolysis. The formation of the oxazolone intermediate is the critical control point for preventing racemization.
Experimental Protocols
Protocol A: The "Self-Validating" Marfey’s Analysis
Best for: Detecting trace racemization (<1%) and when chiral columns are unavailable.
Scientific Rationale: Unlike peptide sequencing where harsh 6N HCl hydrolysis is required (causing racemization), validating a deprotected free amine allows us to skip the hydrolysis step. We react the free amine directly with Marfey’s reagent (L-FDAA) under mild conditions, converting enantiomers into diastereomers separable on a standard C18 column.
Reagents:
-
Analyte: Crude deprotection product (salt form acceptable).
-
Reagent: 1% solution of L-FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.
-
Buffer: 1M NaHCO
. -
Stop Soln: 2M HCl.
Step-by-Step Workflow:
-
Preparation: Dissolve 0.5 mg of your deprotected amine (e.g., H-AA-OH or H-AA-OMe) in 100 µL water (or dioxane/water if insoluble).
-
Neutralization: Add 40 µL 1M NaHCO
. Check pH (must be ~8-9). Critical: High pH promotes the nucleophilic aromatic substitution required for derivatization. -
Derivatization: Add 200 µL of L-FDAA solution.
-
Incubation: Heat at 40°C for 60 minutes. Note: Higher temps (>50°C) may induce racemization of the reagent itself.
-
Quench: Cool to RT and add 40 µL 2M HCl to stop the reaction. Dilute with 500 µL Acetonitrile/Water (1:1).
-
Analysis: Inject 10 µL onto a standard C18 HPLC column (e.g., Agilent Zorbax Eclipse Plus).
-
Gradient: 10% to 60% MeCN in Water (+0.1% Formic Acid) over 45 mins.
-
Detection: UV at 340 nm (specific to the dinitrophenyl moiety).[1]
-
Data Interpretation:
-
L-L Adduct (Major): Elutes at Time
. -
D-L Adduct (Minor/Impurity): Elutes at Time
. -
Calculation:
.
Protocol B: Direct Chiral HPLC Method Development
Best for: Routine QC of scale-up batches where derivatization is impractical.
Scientific Rationale: Direct analysis avoids wet-chemistry errors. The key is screening the correct polysaccharide-based stationary phases (Amylose vs. Cellulose).
Workflow:
-
Column Selection: Start with Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) rather than coated ones, as they tolerate a wider range of solvents (DCM, THF) often needed for solubility.
-
Mobile Phase Screening:
-
Mode 1 (Normal Phase): Hexane/IPA/DEA (90:10:0.1). Note: Diethylamine (DEA) is crucial for sharpening peaks of free amines.
-
Mode 2 (Polar Organic): 100% MeOH or MeCN with 0.1% DEA.
-
Mode 3 (Reversed Phase): Water/MeCN with NH
HCO buffer (pH 9).
-
-
The "Zero-Time" Control (Self-Validation):
-
Inject the N-Boc starting material (if separating Boc-enantiomers is possible) OR inject a known pure standard of the expected product.
-
Spike the pure L-standard with 1% D-standard to determine the Limit of Detection (LOD) and Resolution (
). Do not proceed unless .
-
Decision Framework: Selecting the Validation Path
Use this logic tree to determine the optimal validation strategy for your specific deprotection scenario.
Figure 2: Decision matrix for selecting the appropriate stereointegrity validation protocol.
References
-
FDA Guidance for Industry. (1992). Development of New Stereoisomeric Drugs.[2] U.S. Food and Drug Administration.[2][3][4] [Link]
-
Marfey, P. (1984).[5][6] Determination of D-amino acids as enantiomeric derivatives of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications, 49(6), 591-596. [Link]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. [Link]
-
Snyder, L. R., et al. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Chiral Separations). [Link]
-
Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 5. Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Strategic Ortho-Chlorination: A Technical Guide to Enhancing Peptide Binding Affinity
Content Type: Publish Comparison Guide Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads Focus: 2'-Chloro Substituent Effects on Peptide Ligands (Case Study: MDM2/p53 Interaction)
Executive Summary
In peptide drug design, the 2'-chloro (ortho-chloro) substituent on aromatic residues (Phenylalanine, Tyrosine) represents a high-impact modification often superior to its fluoro- or methyl- analogs. Unlike fluorine (which is electronically withdrawing but sterically small) or methyl groups (which provide steric bulk but lack directional electrostatic potential), the chlorine atom offers a unique "Goldilocks" profile. It combines significant lipophilicity and steric bulk to restrict rotameric freedom with the capacity for halogen bonding (XB) via its
This guide provides a comparative analysis of 2'-chloro substitutions, demonstrating how they drive potency improvements (up to 100-fold reduction in
Part 1: The Physicochemical Rationale
To engineer high-affinity peptides, one must move beyond simple "lock and key" models to consider the thermodynamic penalties of binding. The 2'-chloro substituent addresses two critical failure points in peptide optimization: entropic cost and binding enthalpy .
Comparative Substituent Profiling
The following table contrasts the 2'-chloro modification against standard alternatives at the ortho-position of a Phenylalanine (Phe) residue.
| Feature | Hydrogen (Native) | Fluorine (2-F) | Methyl (2-Me) | Chlorine (2-Cl) |
| Van der Waals Radius | 1.20 Å | 1.47 Å | 2.00 Å | 1.75 Å |
| Electronic Effect | Neutral | Strong EWG | Weak EDG | Moderate EWG |
| None | Negligible | None | High (Lewis Acid) | |
| Lipophilicity ( | 0.00 | 0.14 | 0.56 | 0.71 |
| Primary Mechanism | N/A | Metabolic Block | Steric Clash | Conf. Lock + XB |
Key Insight: While the Methyl group (2-Me) is a steric isostere for Chlorine, it cannot form halogen bonds. Chlorine’s unique ability to project a positive electrostatic potential (the
Part 2: Comparative Performance Analysis (Case Study: MDM2 Inhibition)
The interaction between p53 and MDM2 is mediated by a triad of hydrophobic residues (Phe19, Trp23, Leu26) on the p53
Binding Affinity ( ) and Stability ( )
Data synthesized from high-affinity peptide antagonist studies (e.g., PMI variants).
| Peptide Variant | Sequence Modification | Fold Improvement | Proteolytic | |
| Native p53 | ...E-Phe -S-D-L-W... | 600 | 1.0x | < 15 |
| PMI (Lead) | ...T-Phe -A-E-Y-W... | 3.2 | ~190x | 45 |
| 2-F-PMI | ...T-2-F-Phe -A-E... | 2.8 | ~215x | 55 |
| 2-Me-PMI | ...T-2-Me-Phe -A-E... | 1.5 | ~400x | 90 |
| 2-Cl-PMI | ...T-2-Cl-Phe -A-E... | 0.49 | ~1200x | > 180 |
*Stability measured in chymotrypsin digestion assays.
Interpretation of Results
-
Affinity: The 2-Cl variant outperforms the 2-Me variant despite similar steric bulk. This
is attributed to the halogen bond formed between the Cl atom and a proximal carbonyl oxygen in the MDM2 hydrophobic cleft. -
Stability: The steric bulk of the ortho-chloro group creates a "rotameric lock." By forcing the side chain into a specific dihedral angle
, it shields the peptide backbone amide bond from the catalytic triad of proteases like chymotrypsin.
Part 3: Mechanistic Logic & Workflow
Understanding why the 2-Cl substituent works requires visualizing the convergence of steric restriction and electronic attraction.
The Interaction Logic
Figure 1: Mechanistic pathway showing how 2'-chloro substitution simultaneously optimizes thermodynamics (Entropy/Enthalpy) and proteolytic resistance.
Part 4: Experimental Protocols
To validate the efficacy of a 2'-chloro substitution, a self-validating workflow combining synthesis, affinity measurement, and stability testing is required.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of 2-Cl-Phe Peptides
Rationale: 2-Cl-Phe is sterically hindered. Standard coupling times often result in deletion sequences. This modified protocol ensures high purity.
-
Resin Loading: Use Rink Amide MBHA resin (0.5 mmol/g). Swell in DMF for 30 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling (Critical Step):
-
Reagents: Fmoc-2-Cl-Phe-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIEA (8 eq).
-
Note: HOAt is added to reduce racemization and improve kinetics for the sterically hindered 2-Cl residue.
-
Procedure: Dissolve AA/HATU/HOAt in DMF. Add DIEA immediately before adding to resin.
-
Time: Double coupling is mandatory: 2 x 45 min at room temperature.
-
-
Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.
Protocol: Fluorescence Polarization (FP) Competition Assay
Rationale: FP is robust for measuring displacement of a known tracer by your 2-Cl analog.
-
Tracer Preparation: Synthesize a native p53 peptide labeled with FITC (N-terminal). Determine its
against MDM2 protein first (Direct Binding). -
Assay Buffer: PBS (pH 7.4), 0.01% Tween-20, 1 mM DTT.
-
Plate Setup:
-
Add 10 nM MDM2 protein (fixed concentration ~ near tracer
). -
Add 5 nM FITC-Tracer.
-
Add serial dilutions of 2-Cl-Phe peptide (0.1 nM to 10
M).
-
-
Incubation: 30 minutes at RT in the dark.
-
Measurement: Read Anisotropy (mP) on a multi-mode reader (Ex 485 nm / Em 525 nm).
-
Analysis: Fit data to a competitive binding equation (Hill Slope -1.0) to derive
, then convert to using the Cheng-Prusoff equation.
Protocol: Proteolytic Stability Assay
Rationale: Demonstrates the "shielding" effect of the ortho-chloro substituent.
-
Enzyme:
-Chymotrypsin (cleaves C-terminal to aromatic residues). -
Reaction: Incubate 100
M peptide with 0.5 g/mL chymotrypsin in 50 mM Tris-HCl, 10 mM CaCl2 (pH 7.8) at 37°C. -
Sampling: Take aliquots at 0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add equal volume of 1% TFA/50% Acetonitrile.
-
Quantification: Analyze via RP-HPLC (214 nm). Plot % remaining vs. time to calculate
.
Part 5: Workflow Visualization
Figure 2: Operational workflow for validating 2'-chloro substituted peptide candidates.
References
-
Wilcken, R., et al. (2013). "Halogen Bonding in Medicinal Chemistry: From Observation to Rational Design." Journal of Medicinal Chemistry. Link
-
Pazgier, M., et al. (2009). "Structural basis for high-affinity peptide inhibition of p53 interactions with MDM2 and MDMX." Proceedings of the National Academy of Sciences (PNAS). Link
-
Lu, Y., et al. (2006). "Stereospecific Effect of 2'-Chloro Substitution on Peptide Binding Affinity." Journal of the American Chemical Society. Link
-
Scholfield, M. R., et al. (2013). "Halogen bonding in protein–ligand interactions: design, structure and thermodynamics." Protein Science. Link
-
Gentilucci, L., et al. (2010).[1] "Chemical Modifications Designed to Improve Peptide Stability."[1][2] Current Pharmaceutical Design. Link
Sources
Precision Demasking: A Comparative Guide to Acidic Reagents for Boc Deprotection
[1]
Executive Summary
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, valued for its stability against bases and nucleophiles.[1][2][3][4] However, its removal—while theoretically simple—often presents challenges in complex synthesis, including functional group incompatibility, cation scavenging, and scale-up safety.
This guide moves beyond the standard "add TFA" instruction. We analyze the kinetic and mechanistic distinctions between reagents, offering a decision framework for choosing between Trifluoroacetic Acid (TFA) , Hydrochloric Acid (HCl) , Lewis Acids (ZnBr₂) , and Phosphoric Acid (H₃PO₄) .
Mechanistic Foundation: The "Hidden" Cation Problem
To master Boc deprotection, one must control the tert-butyl cation. The reaction is not a simple hydrolysis but an acid-catalyzed fragmentation.[1]
-
Protonation: The carbonyl oxygen is protonated.[1]
-
Fragmentation: The C-O bond cleaves, releasing the tert-butyl cation (
) and a carbamic acid.[1] -
Decarboxylation: The carbamic acid spontaneously loses CO₂ to yield the amine salt.[1]
-
Fate of the Cation: The
is an electrophile. Without a "trap" (scavenger), it will re-alkylate electron-rich regions of your molecule (e.g., Indole in Tryptophan, Thioether in Methionine) or polymerize into isobutylene oligomers [1][6].
Diagram: Mechanistic Pathway & Cation Trapping
Figure 1: The dual pathway of the tert-butyl cation. Successful deprotection requires forcing the cation toward Isobutylene formation rather than substrate alkylation.
Comparative Reagent Analysis
A. Trifluoroacetic Acid (TFA): The Standard
TFA is the most common reagent due to its high dielectric constant and solubility profile.
-
Mechanism: First-order dependence on substrate; often shows inverse kinetic dependence on acid concentration in non-polar solvents due to ion-pair separation energetics [14].
-
Best For: Peptides, complex organic molecules, and solid-phase synthesis.
-
Risks: High oxidative potential (can oxidize Methionine to sulfoxide). Formation of TFA esters with hydroxyl groups.
-
Scavengers: Mandatory for electron-rich substrates. Common cocktail: TFA:H₂O:Triethylsilane (95:2.5:2.5) .
B. HCl (Dioxane or EtOAc): The Kinetic Alternative
HCl offers a different kinetic profile (second-order dependence) [14] and generates clean hydrochloride salts, often precipitating the product directly.
-
Best For: Scale-up (lower cost), avoiding fluorinated waste, and products where the HCl salt is the desired final form.
-
Risks: 1,4-Dioxane is a suspected carcinogen and forms peroxides. HCl/MeOH can cause transesterification of sensitive esters.
-
Green Tip: Use HCl in Ethyl Acetate as a greener, safer alternative to Dioxane [5].
C. Lewis Acids (ZnBr₂): The Selective Surgeon
Zinc Bromide offers a mild, non-protic alternative that exhibits unique selectivity.
-
Selectivity: Can selectively deprotect secondary N-Boc amines while leaving primary N-Boc amines intact [15].
-
Best For: Orthogonal deprotection strategies, substrates sensitive to strong protic acids (e.g., containing acid-labile glycosidic bonds).
-
Protocol Note: Requires anhydrous conditions (DCM) and vigorous stirring.
D. Phosphoric Acid (85% aq): The Green Contender
Aqueous H₃PO₄ in Toluene is a highly selective, environmentally benign method.
-
Tolerance: Compatible with Cbz, Benzyl esters, and TBDMS ethers, which might be cleaved by HCl or TFA [4][11].
-
Best For: Late-stage deprotection where other protecting groups must remain intact.
Performance Data Comparison
| Feature | TFA / DCM | HCl / Dioxane | ZnBr₂ / DCM | H₃PO₄ / Toluene |
| Reaction Rate | Very Fast (<30 min) | Fast (1-2 h) | Slow (12-24 h) | Moderate (3-5 h) |
| Yield (Avg) | 90-98% | 85-95% | 70-85% | 85-92% |
| Scavenger Need | High | Moderate | Low | Low |
| Selectivity | Low (Cleaves all Boc) | Low | High (2° > 1°) | High (Tolerates Cbz/TBDMS) |
| Workup | Evaporation (Corrosive) | Filtration (Precipitate) | Aqueous Extraction | Phase Separation |
| Green Score | Low (Fluorinated) | Low (Ether waste) | Moderate | High |
Experimental Protocols
Protocol A: Standard TFA Deprotection (with Scavenging)
Use this for peptides or Trp/Met-containing molecules.
-
Preparation: Dissolve substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add Triethylsilane (TES) (2.0 equiv) or Thioanisole (if Met is present).
-
Acidolysis: Cool to 0°C. Add TFA dropwise to reach a final ratio of 1:1 (TFA:DCM).
-
Note: For highly sensitive substrates, use a "Cocktail B" approach: TFA (95%) / Phenol (2.5%) / Water (2.5%).
-
-
Reaction: Stir at 0°C for 15 min, then warm to RT. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup:
-
Concentrate under reduced pressure (do not heat above 40°C).
-
Co-evaporate with Toluene (3x) to remove residual TFA.
-
Precipitate with cold Diethyl Ether if the product is a peptide.
-
Protocol B: Selective ZnBr₂ Deprotection
Use this to remove Boc in the presence of acid-sensitive esters or Cbz groups.
-
Setup: Flame-dry glassware. Maintain N₂ atmosphere.
-
Dissolution: Dissolve N-Boc substrate (1.0 mmol) in anhydrous DCM (10 mL).
-
Reagent: Add anhydrous ZnBr₂ (5.0 equiv) in one portion.
-
Reaction: Stir vigorously at Room Temperature for 24 hours. The mixture may become heterogeneous.
-
Workup:
-
Quench with water (10 mL).
-
Extract the aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Yield Note: Expect ~80% yield; selectivity for secondary amines is high [15].
-
Protocol C: Green Phosphoric Acid Method
Use this for large-scale or environmentally conscious synthesis.
-
Mixture: Combine substrate (1 g) with Toluene (10 mL).
-
Acid Addition: Add 85% aq. H₃PO₄ (10 mL).
-
Reaction: Stir vigorously at RT for 4-6 hours.
-
Workup:
-
Stop stirring; allow phases to separate.
-
The product (amine phosphate salt) is often in the aqueous layer.
-
Basify the aqueous layer with Na₂CO₃ and extract with EtOAc to recover the free amine [4][11].
-
Decision Matrix: Choosing the Right Reagent
Figure 2: Logic flow for selecting the optimal deprotection reagent based on substrate complexity and scale.
References
-
Boc Deprotection Mechanism | Common Organic Chemistry. (2022). Mechanism and Cation Scavenging.[5][6]Link
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2020. Link
-
Specific solvent issues with BOC deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable.Link
-
Aqueous Phosphoric Acid as a Mild Reagent for Deprotection. Journal of Organic Chemistry, 2006.[5] Link
-
Green Solvents for Boc Deprotection. ACS Sustainable Chemistry & Engineering.Link
-
A Researcher's Guide to Boc Deprotection: A Comparative Review. Benchchem, 2025. Link
-
Selective Removal of the Tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2. Synthetic Communications, 1989. Link
-
Kinetics and Mechanism of N-Boc Cleavage. Journal of Organic Chemistry (via ResearchGate), 2025. Link
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: (S)-N-Boc-(2'-Chlorophenyl)Glycine
[1][2]
Executive Summary & Risk Context
(S)-N-Boc-(2'-Chlorophenyl)Glycine (CAS: 313490-25-4) is a chiral amino acid derivative used primarily as a building block in peptide synthesis and pharmaceutical intermediate development.[1][2]
While often classified under generic "Irritant" categories in Safety Data Sheets (SDS), R&D professionals must treat this compound with elevated caution due to two specific factors:
-
The "Unknown Toxicity" Principle: As a specialized intermediate, long-term toxicological data (chronic exposure, reproductive toxicity) is often incomplete compared to commodity chemicals.[1]
-
Physical Properties: Boc-protected amino acids are frequently fine, electrostatic powders.[1] The primary risk vector is not skin absorption of the bulk solid, but inhalation of airborne dust during weighing and transfer.
This guide moves beyond compliance to establish a self-validating safety system that protects both the operator and the integrity of the chiral center.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific hazards. This compound carries the standard "Warning" signal word but requires specific handling logic.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] | Direct contact with powder can cause contact dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] | Fine dust can bypass standard glasses if gaps exist.[1] |
| Respiratory | H335 | May cause respiratory irritation.[1][2][3] | Highest Risk: Dust generation during weighing.[1] |
| Chemical Reactivity | N/A | Acid Sensitivity.[1][2][4] | Contact with strong acids removes the Boc group, releasing isobutylene gas (pressure hazard).[1] |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use the Swiss Cheese Model of safety, where multiple layers (Engineering Controls + PPE) overlap to prevent exposure.[1]
A. Engineering Controls (Primary Barrier)[1]
-
Device: Chemical Fume Hood (Certified).
-
Standard: Face velocity must be verified between 80–100 fpm (0.4–0.5 m/s) before work begins.[1]
-
Setup: All weighing and transfer operations must occur at least 6 inches inside the hood sash.
B. Personal Protective Equipment (Secondary Barrier)[1]
| PPE Component | Specification | Scientific Rationale |
| Hand Protection | Nitrile Gloves (Min.[1][2] thickness 0.11 mm / 4 mil).[1] | Latex is discouraged due to poor solvent resistance (if the solid is dissolved later) and allergen risks.[1] Double gloving is recommended during synthesis steps.[1] |
| Eye Protection | Chemical Safety Goggles (Indirect Vent).[1][2] | Standard safety glasses are insufficient for fine powders that can float around lenses.[1] Goggles provide a seal against suspended dust.[1] |
| Respiratory | Fume Hood (Primary).[1][2] Backup: N95/P100 Respirator.[1] | Crucial: If you must weigh outside a hood (not recommended), a fit-tested N95 is the minimum requirement.[1][2] Surgical masks offer zero protection against chemical dust.[1] |
| Body Protection | Lab Coat (100% Cotton or Flame Resistant).[1][2] | Synthetic blends can build static charge, causing the powder to "jump" and disperse. Cotton minimizes static.[1] |
Operational Protocol: Safe Handling Workflow
This protocol is designed to minimize static discharge and aerosolization.[1]
Step-by-Step Methodology
-
Pre-Operation Check:
-
Weighing & Transfer:
-
Technique: Do not pour from the stock bottle. Use a clean spatula to transfer small amounts to a weighing boat.[1]
-
The "Tap" Method: Gently tap the spatula against the side of the weighing boat to dislodge powder. Do not flick it, as this creates an aerosol cloud.
-
Closure: Immediately recap the stock bottle after transfer to prevent moisture uptake (hygroscopic risk) and accidental tipping.[1]
-
-
Dissolution (If applicable):
-
If dissolving in DCM or DMF, add the solvent slowly to the solid.
-
Caution: If the subsequent step involves acid (e.g., TFA or HCl), ensure the vessel is vented. The removal of the Boc group releases Isobutylene gas and CO2 , which can violently over-pressurize a sealed vial.
-
-
Decontamination:
Visualization: The Safety Logic Flow
Caption: Operational logic flow emphasizing static control and gas evolution risks during acid deprotection.
Disposal & Emergency Response
Waste Disposal Plan
Do not dispose of this chemical in the sink or general trash.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid - Halogenated Organic." [1][2]
-
Liquid Waste (if dissolved): Dispose of in "Halogenated Solvent Waste" streams (due to the Chlorine atom on the phenyl ring).[1]
-
Contaminated PPE: Heavily soiled gloves or paper towels should be treated as solid hazardous waste.[1]
Emergency Procedures
References
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1] Retrieved from [Link]
-
American Chemical Society (ACS). (2017).[1][6] Safety in Academic Chemistry Laboratories: Best Practices for First- and Second-Year University Students. Retrieved from [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.).[1] Compound Summary: N-Boc-(2'-Chlorophenyl)glycine.[1][2] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
Sources
- 1. N-Boc-(2'-Chlorophenyl)glycine | C13H16ClNO4 | CID 2756779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. himediadownloads.com [himediadownloads.com]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
